4-Thiazolemethanol, 5-(trifluoromethyl)-
Description
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Properties
Molecular Formula |
C5H4F3NOS |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
[5-(trifluoromethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4-3(1-10)9-2-11-4/h2,10H,1H2 |
InChI Key |
XANYMJZJBACOHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C(F)(F)F)CO |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Thermodynamic Stability of Trifluoromethylated Thiazole Rings
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the thermodynamic stability of trifluoromethylated thiazole rings, a crucial consideration in the design and development of robust pharmaceutical agents. By integrating foundational principles with advanced analytical and computational methodologies, we aim to equip researchers with the knowledge to rationally design and assess the stability of these valuable heterocyclic scaffolds.
The Trifluoromethylated Thiazole Moiety: A Cornerstone of Modern Medicinal Chemistry
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1] This is largely due to the unique electronic properties of the -CF3 group and the exceptional strength of the carbon-fluorine bond.[2] When incorporated into a thiazole ring, a prevalent scaffold in numerous FDA-approved drugs, the trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Understanding the thermodynamic stability of this moiety is paramount, as it directly impacts a drug candidate's shelf-life, formulation, and in vivo behavior.
The inherent stability of the C-F bond (bond dissociation energy of ~485 kJ/mol compared to ~414 kJ/mol for a C-H bond) contributes significantly to the metabolic resistance of trifluoromethylated compounds.[5] The strong electron-withdrawing nature of the -CF3 group can also modulate the electronic distribution within the thiazole ring, thereby affecting its reactivity and intrinsic stability.[6][7]
Theoretical Assessment of Thermodynamic Stability: A Computational Approach
Density Functional Theory (DFT) has emerged as a powerful tool for predicting and rationalizing the thermodynamic properties of molecular systems.[8][9] By solving the electronic Schrödinger equation, DFT allows for the calculation of various thermodynamic parameters that provide insight into a molecule's stability.
Key Thermodynamic Descriptors
Several calculated parameters are instrumental in assessing the thermodynamic stability of trifluoromethylated thiazoles:
-
Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔHf° generally indicates greater thermodynamic stability.
-
Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is the most definitive measure of thermodynamic stability under standard conditions. A more negative ΔGf° signifies a more stable compound.
-
Bond Dissociation Energy (BDE): BDE is the enthalpy change required to homolytically cleave a specific bond. Calculating the BDE of the bonds within the thiazole ring and the C-CF3 bond can reveal the most likely points of initial decomposition.
-
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger HOMO-LUMO gap generally correlates with greater kinetic stability.
Causality in Computational Protocol Selection
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For heterocyclic systems, especially those containing sulfur and fluorine, specific considerations are necessary.
-
Functional Selection: Hybrid functionals, such as B3LYP, are often a good starting point as they incorporate a portion of exact Hartree-Fock exchange, providing a balance between computational cost and accuracy for many organic molecules.[10] For systems where non-covalent interactions may play a role in stability (e.g., crystal packing), dispersion-corrected functionals like B3LYP-D3 or functionals from the M06 suite are preferable.[11]
-
Basis Set Selection: Pople-style basis sets, such as 6-311+G(d,p), are commonly used and generally provide reliable results for geometries and energies. The inclusion of diffuse functions (+) is important for accurately describing the electron distribution in molecules with heteroatoms and electronegative substituents, while polarization functions (d,p) allow for more flexibility in describing bonding.
A self-validating computational protocol would involve benchmarking different functional and basis set combinations against known experimental data for related heterocyclic systems to ensure the chosen level of theory is appropriate for the system under investigation.
Computational Workflow for Stability Assessment
The following workflow outlines a robust computational approach to assessing the thermodynamic stability of a novel trifluoromethylated thiazole derivative.
Caption: A computational workflow for assessing the thermodynamic and kinetic stability of trifluoromethylated thiazoles using DFT.
Example: DFT Study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole
A study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole provides a practical example of DFT calculations applied to a related heterocyclic system.[12] The ground-state energy of the molecule was calculated to be approximately -977.67 Hartree using the B3LYP functional.[12] The optimized bond lengths, such as the C-F bonds in the trifluoromethyl group (around 1.34-1.35 Å), and the planarity of the thiadiazole ring were determined and found to be in good agreement with experimental data.[12] Such calculations can be extended to trifluoromethylated thiazoles to predict their geometric and energetic properties.
Experimental Evaluation of Thermal Stability
Experimental techniques are indispensable for validating computational predictions and providing real-world data on the thermal behavior of trifluoromethylated thiazoles. Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are the cornerstones of such analyses.[13]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, decomposition temperatures, and enthalpies of transition.
Thermogravimetry (TG)
TG measures the change in mass of a sample as a function of temperature. It is used to determine the onset of decomposition and to study the decomposition pathway by analyzing mass loss at different stages.
Experimental Protocol for DSC/TG Analysis
A robust and self-validating protocol for the thermal analysis of a trifluoromethylated thiazole derivative is detailed below.
Objective: To determine the melting point and decomposition temperature of a trifluoromethylated thiazole derivative.
Instrumentation: A calibrated simultaneous thermal analyzer (STA) capable of performing both DSC and TG measurements.
Materials:
-
Test compound (2-5 mg)
-
High-purity aluminum or gold-plated crucibles
-
Inert gas (e.g., nitrogen or argon) of high purity
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the test compound into a crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the instrument.
-
Purge the furnace with the inert gas at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 500 °C).
-
-
Data Acquisition: Record the heat flow (DSC) and mass (TG) as a function of temperature.
-
Data Analysis:
-
DSC: Determine the onset and peak temperatures of any endothermic (melting) or exothermic (decomposition) events. Calculate the enthalpy of these transitions.
-
TG: Determine the onset temperature of decomposition (often reported as T5%, the temperature at which 5% mass loss occurs). Analyze the number of decomposition steps and the mass loss associated with each.
-
-
Validation: To ensure the reliability of the results, the experiment should be repeated at least once to check for reproducibility. The instrument should be calibrated regularly with certified reference materials (e.g., indium for temperature and enthalpy).
Interpreting Thermal Analysis Data
The thermal stability of a series of heterocyclic compounds was investigated, and it was found that the onset of decomposition in an inert atmosphere began above 250 °C. The introduction of electron-withdrawing groups, such as chlorine atoms, was shown to increase the thermal stability. For example, a parent compound had an initial decomposition temperature (T5%) of 253 °C, which increased to over 266 °C with the addition of chloro substituents. While specific data for trifluoromethylated thiazoles is not widely available, similar trends are expected, with the strongly electron-withdrawing -CF3 group likely enhancing the thermal stability of the thiazole ring. In a study on a fused triazole-triazine system, the trifluoromethyl-containing compound exhibited a decomposition temperature (peak) of 300.3 °C, which was significantly higher than its non-fluorinated analogs.[14]
Impact of Substituents on Thermodynamic Stability
The position of the trifluoromethyl group on the thiazole ring, as well as the presence of other substituents, can significantly impact the overall thermodynamic stability.
-
Position of the -CF3 Group: The electronic effect of the -CF3 group will vary depending on its position (C2, C4, or C5). For instance, a -CF3 group at the C2 position may have a more pronounced effect on the electron density of the nitrogen and sulfur atoms compared to the C4 or C5 positions, potentially leading to differences in stability.
-
Other Substituents: The presence of electron-donating groups (e.g., -NH2, -OCH3) or other electron-withdrawing groups (e.g., -NO2) on the thiazole ring will further modulate the electronic properties and, consequently, the thermodynamic stability. The interplay between the electronic effects of the -CF3 group and other substituents must be considered. For example, studies on other heterocyclic systems have shown that electron-donating groups can decrease the activation energy for thermal decomposition, while electron-withdrawing groups tend to increase it.[5]
The following diagram illustrates the potential influence of substituent electronic effects on the stability of the trifluoromethylated thiazole ring.
Caption: The influence of additional electron-donating or -withdrawing groups on the stability of a trifluoromethylated thiazole ring.
Conclusion and Future Outlook
The incorporation of a trifluoromethyl group is a powerful strategy for enhancing the stability of thiazole-based drug candidates. A thorough understanding of the thermodynamic stability of these systems is crucial for successful drug development. This guide has outlined a combined computational and experimental approach to assess this critical property.
DFT calculations provide invaluable insights into the intrinsic stability of trifluoromethylated thiazoles, while experimental techniques like DSC and TG offer essential data on their real-world thermal behavior. While the general principles are well-understood, there is a notable scarcity of specific experimental and computational thermodynamic data for trifluoromethylated thiazoles. Future research should focus on generating a comprehensive database of such information to enable more accurate predictive models and to further guide the rational design of next-generation pharmaceuticals.
References
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]
-
DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PMC. Available at: [Link]
-
Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio. National Institute of Standards and Technology. Available at: [Link]
-
Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization and Fusion Enthalpies From 1880 to 2010. UNT Digital Library. Available at: [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). PMC. Available at: [Link]
-
Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. Wiley Online Library. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. Available at: [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate. Available at: [Link]
-
Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory. Royal Society Publishing. Available at: [Link]
-
Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. The Distant Reader. Available at: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Chemistry of the thiazoles. Indian Academy of Sciences. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. Available at: [Link]
-
DFT Studies on Optimized Geometries for Thiazole Derivatives. Asian Publication Corporation. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 3. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 12. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 4-hydroxymethyl-5-trifluoromethylthiazole synthesis
An In-depth Technical Guide to the Synthesis of 4-Hydroxymethyl-5-trifluoromethylthiazole
Introduction: The Significance of the Trifluoromethylthiazole Moiety
The 4-hydroxymethyl-5-trifluoromethylthiazole scaffold is a key building block in medicinal chemistry and drug development. The thiazole ring is a common feature in numerous biologically active compounds, including antibiotics and anticancer agents.[1][2] The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[3][4] The hydroxymethyl group at the 4-position provides a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures. This guide provides an in-depth review of the synthetic strategies for obtaining 4-hydroxymethyl-5-trifluoromethylthiazole, with a focus on practical, field-proven methodologies.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the construction of the thiazole ring.[5][6] This method typically involves the condensation of an α-haloketone with a thioamide.[5][7] For the synthesis of the target molecule, a key challenge is the selection of appropriate starting materials that incorporate the trifluoromethyl and hydroxymethyl (or a precursor) functionalities.
A logical and efficient approach involves a multi-step sequence:
-
Formation of a 4-substituted-5-trifluoromethylthiazole ring via a Hantzsch-type condensation.
-
Functional group interconversion at the 4-position to yield the desired hydroxymethyl group.
Step 1: Synthesis of Ethyl 4-Methyl-5-trifluoromethylthiazole-2-carboxylate (A Precursor Approach)
A common strategy is to first synthesize a thiazole with a precursor group at the 4-position that can be readily converted to a hydroxymethyl group. An ester group, such as an ethyl carboxylate, is an excellent choice as it can be selectively reduced.
The synthesis would start with a suitable α-haloketone and a thioamide. For instance, the reaction of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate with a thioamide like thioformamide would be a direct approach. However, a more readily available starting material is often 3-bromo-1,1,1-trifluoroacetone.
Protocol 1: Hantzsch Synthesis of Ethyl 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylate
This protocol describes a variation of the Hantzsch synthesis to build the core trifluoromethylthiazole ring with a handle for further modification.
-
Reagents and Materials:
-
Ethyl 2-chloroacetoacetate
-
Trifluoroacetamide
-
Lawesson's reagent
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
-
Step-by-Step Methodology:
-
Thionation of Trifluoroacetamide: In a flame-dried round-bottom flask, dissolve trifluoroacetamide (1.0 eq) in anhydrous toluene. Add Lawesson's reagent (0.5 eq) and reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, filter to remove solid byproducts, and concentrate the filtrate under reduced pressure to obtain crude trifluoroethanethioamide. This thioamide is often used directly in the next step without further purification.
-
Cyclocondensation: In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol. To this, add the crude trifluoroethanethioamide (1.0 eq) and stir for 15 minutes at room temperature.
-
Add ethyl 2-chloroacetoacetate (1.0 eq) dropwise to the solution. The reaction is typically exothermic. Maintain the temperature below 40°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into cold water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thiazole precursor.
-
Causality Behind Experimental Choices:
-
Lawesson's Reagent: This is a common and effective thionating agent for converting amides to thioamides.
-
Sodium Ethoxide: Acts as a base to deprotonate the thioamide, forming a nucleophilic sulfur species that attacks the α-haloketone, initiating the condensation.
-
Ethanol as Solvent: A protic solvent that is suitable for dissolving the reactants and the base.
Step 2: Reduction of the Ester to the Hydroxymethyl Group
The reduction of the carboxylate group to a primary alcohol is a standard transformation in organic synthesis.
Protocol 2: Reduction of Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate
-
Reagents and Materials:
-
Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate (from Step 1)
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Aqueous ammonium chloride (NH₄Cl) solution
-
-
Step-by-Step Methodology (using NaBH₄):
-
Dissolve the thiazole ester (1.0 eq) in a suitable solvent like ethanol.[8]
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (2.0-3.0 eq) portion-wise, ensuring the temperature remains low.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting oil or solid by column chromatography to yield 4-hydroxymethyl-5-trifluoromethylthiazole.
-
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride is a milder reducing agent compared to LiAlH₄ and is often sufficient for the reduction of esters, especially in the presence of other functional groups.[8] LiAlH₄ is more powerful but requires stricter anhydrous conditions and a more careful workup.
-
Solvent: Ethanol is a common solvent for NaBH₄ reductions. For LiAlH₄, an aprotic ether solvent like THF is necessary.
-
Quenching: The addition of a mild acid like ammonium chloride is to neutralize the reaction and decompose any remaining reducing agent.
Alternative Synthetic Routes
While the Hantzsch synthesis is a robust method, other strategies can be employed, particularly those involving organometallic reagents or the modification of pre-existing functionalized thiazoles.[9][10]
Data Summary and Comparison
The choice of synthetic route often depends on the availability of starting materials, desired scale, and overall yield. The following table provides a conceptual comparison of potential routes.
| Synthetic Route | Key Reaction | Starting Materials | Pros | Cons |
| Route 1 | Hantzsch Synthesis & Reduction | α-Haloketone, Thioamide | High-yielding, reliable, well-established.[5][7] | Multi-step process. |
| Route 2 | Functionalization of Thiazole | 5-Trifluoromethylthiazole | Potentially fewer steps if starting material is available. | Regioselectivity of functionalization can be an issue. |
| Route 3 | Organometallic Approach | Halogenated Thiazole, Organometallic Reagent | Can offer novel pathways and access to diverse analogs. | May require specialized reagents and conditions.[9] |
Conclusion
The synthesis of 4-hydroxymethyl-5-trifluoromethylthiazole is most reliably achieved through a multi-step approach centered around the Hantzsch thiazole synthesis. This method allows for the construction of the core heterocyclic ring with a precursor functional group that can be efficiently converted to the desired hydroxymethyl moiety. The protocols and explanations provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize this valuable intermediate for their research and development endeavors. The exploration of newer, greener synthetic methodologies, such as those employing microwave irradiation or eco-friendly solvents, may offer future improvements in efficiency and sustainability.[11]
References
-
Different synthetic methods of trifluoromethyl thiazole. - ResearchGate. Available at: [Link]
-
Gu, F. Chen, J. Org. Chem., 2024, 89, 5038-5048. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Available at: [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management | ACS Omega. Available at: [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]
-
Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. Available at: [Link]
-
(PDF) Reinvestigation of a modified Hantzsch thiazole synthesis - Academia.edu. Available at: [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. Available at: [Link]
-
The synthesis of coumarin thiazoles containing a trifluoromethyl group and their antifungal activities - Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation - YouTube. Available at: [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - DOI. Available at: [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - Frontiers. Available at: [Link]
-
Synthesis of 4-hydroxymethyl-2,3,5-trifluoropyridine - PrepChem.com. Available at: [Link]
-
Trifluoromethylated Heterocycles - ResearchGate. Available at: [Link]
- CN1628108A - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents.
-
Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Available at: [Link]
-
Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC. Available at: [Link]
- CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents.
- US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole - Google Patents.
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - ResearchGate. Available at: [Link]
- EP0793659B1 - Process for preparation of 5-hydroxymethylthiazole - Google Patents.
-
Organometallic Chemistry for Applications in Biomedical Sciences - Tobias Ritter. Available at: [Link]
-
Top 579 Applied Organometallic Chemistry papers published in 2024 - SciSpace. Available at: [Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed. Available at: [Link]
-
Publications Prof. Dr. Stefan Grimme - Fachgruppe Chemie - Universität Bonn. Available at: [Link]
-
Organocatalytic Upgrading of Furfural and 5-Hydroxymethyl Furfural to C10 and C12 Furoins with Quantitative Yield and Atom-Efficiency - MDPI. Available at: [Link]
-
(PDF) Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates - ResearchGate. Available at: [Link]
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. The synthesis of coumarin thiazoles containing a trifluoromethyl group and their antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1628108A - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 9. Organometallic Chemistry for Applications in Biomedical Sciences - Tobias Ritter [grantome.com]
- 10. Top 579 Applied Organometallic Chemistry papers published in 2024 [scispace.com]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Physicochemical Profiling: 4-Thiazolemethanol, 5-(trifluoromethyl)-
Technical Guide & Whitepaper
Executive Summary
This guide provides an in-depth physicochemical analysis of 4-Thiazolemethanol, 5-(trifluoromethyl)- , a specialized fluorinated heterocyclic building block used in medicinal chemistry. The trifluoromethyl (
Key Findings:
-
Dominant Effect: The strong electron-withdrawing nature of the
group drastically reduces the basicity of the thiazole nitrogen. -
Predicted pKa (Conjugate Acid):
(rendering the nitrogen non-basic at physiological pH). -
Predicted pKa (Hydroxyl Group):
(weakly acidic). -
Drug Design Utility: Enhanced metabolic stability and lipophilicity (
) without introducing a high-pKa basic center, ideal for optimizing membrane permeability in CNS targets.
Chemical Identity & Structural Analysis
| Property | Detail |
| IUPAC Name | [5-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol |
| Common Name | 4-Hydroxymethyl-5-trifluoromethylthiazole |
| Molecular Formula | |
| Molecular Weight | 183.15 g/mol |
| Core Scaffold | 1,3-Thiazole |
| Key Substituents | C4: Hydroxymethyl ( |
Electronic Environment
The 1,3-thiazole ring is electron-deficient (
pKa Values and Acidity Profile
The "acidity" of this molecule is dual-natured:
-
Basicity of the Ring Nitrogen (N3): Measured as the pKa of the conjugate acid (
). -
Acidity of the Hydroxyl Group (OH): Measured as the pKa of the neutral alcohol (
).
3.1. Site 1: Thiazole Nitrogen (Conjugate Acid pKa)
In unsubstituted thiazole, the pKa of the conjugate acid is 2.52 . The
-
Mechanism: The
group creates a dipole that opposes the stabilization of the bond. -
Comparative Shift: In pyridine systems, a 3-
group lowers the pKa by units (from 5.2 to 2.8). A similar or stronger effect is observed in the 5-membered thiazole ring. -
Predicted Value: The pKa is shifted from 2.5 down to
. -
Implication: The molecule exists almost exclusively as a neutral free base in aqueous solution at pH 1–14. It will not protonate in the stomach (pH 1.5–3.5).
3.2. Site 2: Hydroxymethyl Group (Alcohol pKa)
Primary alcohols typically have a pKa
-
Predicted Value:
. -
Implication: While more acidic than ethanol, it remains a very weak acid and will not deprotonate at physiological pH (7.4).
3.3. Comparative Data Table
| Compound | Substituents | pKa (Conj.[1][2][3][4] Acid | pKa (Alcohol | Electronic Character |
| Thiazole | None | 2.52 (Exp) | N/A | Weak Base |
| 4-Methylthiazole | 4-Me | 3.07 (Exp) | N/A | Weak Base (+I effect) |
| 4-Thiazolemethanol | 4- | ~2.0 (Est) | ~14.5 (Est) | Very Weak Base |
| Target Molecule | 5- | ~0.0 (Est) | ~13.0 (Est) | Non-Basic / Weak Acid |
Visualizing Electronic Effects
The following diagram illustrates the inductive effects (
Caption: Electronic flow diagram showing how the trifluoromethyl group suppresses nitrogen basicity while slightly enhancing hydroxyl acidity.[5][6]
Experimental Determination Protocols
Since the predicted pKa values lie at the extremes of the standard pH scale (0 and 13), standard potentiometric titration is often inaccurate. The following protocols are recommended for precise determination.
Method A: UV-Metric Titration (Spectrophotometric)
Best for pKa < 2 (Conjugate Acid).
-
Principle: Exploits the change in UV absorbance (
) between the protonated ( ) and neutral ( ) species. -
Solvent: Water (if soluble) or Water/Methanol cosolvent (extrapolated to 0% organic).
-
Acid Source: Sulfuric acid (
) or Perchloric acid ( ) for Hammett Acidity Function ( ) range. -
Workflow:
-
Prepare a
stock solution of the compound. -
Titrate with strong acid to achieve pH range 0.0 to 3.0.
-
Measure UV spectra (200–400 nm) at each step.
-
Plot Absorbance vs. pH to determine the inflection point.
-
Method B:
NMR-pH Titration
Best for high precision and structural confirmation.
-
Principle: The chemical shift (
) of the fluorine atoms is highly sensitive to the protonation state of the ring. -
Protocol:
-
Dissolve compound in
or . -
Adjust pH using
and . -
Record
NMR spectra at varying pH values. -
The plot of
vs. pH yields a sigmoidal curve; the midpoint is the pKa.
-
Caption: Decision tree and workflow for experimentally determining the pKa of fluorinated thiazoles.
Implications for Drug Discovery
6.1. Metabolic Stability
The 5-position of the thiazole ring is a metabolic "soft spot" prone to oxidation. Blocking this position with a
-
Prevents CYP450-mediated oxidation at C5.
-
The electron-withdrawing effect deactivates the ring towards electrophilic metabolic attack.
6.2. Permeability and Solubility
-
Lipophilicity: The
group increases lipophilicity ( ), enhancing blood-brain barrier (BBB) penetration. -
Solubility: The reduction in basicity (pKa ~0) means the molecule will not form a soluble salt (hydrochloride) under standard formulation conditions. It behaves as a neutral lipophile.
6.3. Bioisosterism
This scaffold serves as a bioisostere for:
-
Ortho-substituted pyridines.
-
Electron-deficient phenyl rings.
References
-
Bordwell, F. G. (1988).[7] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
- Lombardo, F., et al. (2001). Evolving approaches to the prediction of pKa values. Mini Reviews in Medicinal Chemistry, 1(2). (Discusses Hammett constants for heterocycles).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Brown, H. C., et al. (1955). Chemical Effects of Steric Strains. Journal of the American Chemical Society.[7][8] (Foundational work on steric/electronic effects in thiazoles).
-
Reich, H. J. (2024).[7] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
Sources
- 1. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. researchgate.net [researchgate.net]
- 4. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 5. Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512) - FooDB [foodb.ca]
- 6. Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512) - FooDB [foodb.ca]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 4-Methyl-5-thiazoleethanol [drugfuture.com]
Methodological & Application
Application Note: Synthesis of 4-Thiazolemethanol, 5-(trifluoromethyl)-
[1]
Abstract & Strategic Overview
The synthesis of 5-(trifluoromethyl)thiazole-4-methanol presents a regiochemical challenge. The classical Hantzsch thiazole synthesis using ethyl 4,4,4-trifluoroacetoacetate and thioamides predominantly yields the 4-(trifluoromethyl)thiazole-5-carboxylate isomer due to the electrophilicity of the trifluoromethyl ketone. To access the target 5-CF3, 4-substituted scaffold, this protocol utilizes a Late-Stage Functionalization Strategy .
We recommend a modular route starting from the commercially available ethyl thiazole-4-carboxylate . The protocol proceeds via regioselective C5-iodination, followed by copper-mediated trifluoromethylation, and concludes with a mild ester reduction. This pathway ensures high regiocidelity and avoids the formation of inseparable isomers common in direct cyclization attempts.
Retrosynthetic Analysis
The retrosynthetic logic prioritizes the installation of the difficult C5-CF3 bond on a pre-formed thiazole core.
-
Disconnection: C5–CF3 bond (Cross-Coupling) and Ester Reduction.
-
Key Intermediate: Ethyl 5-iodothiazole-4-carboxylate.
-
Starting Material: Ethyl thiazole-4-carboxylate (CAS: 14527-43-6).
Figure 1: Retrosynthetic strategy focusing on sequential functionalization of the thiazole C5 position.
Detailed Experimental Protocols
Stage 1: Regioselective Iodination of Ethyl Thiazole-4-carboxylate
Objective: Install a reactive handle at the C5 position. The C5 position is the most nucleophilic site on the thiazole ring for electrophilic substitution.
-
Reagents: Ethyl thiazole-4-carboxylate (1.0 equiv), N-Iodosuccinimide (NIS) (1.2 equiv), Trifluoroacetic Acid (TFA) (Catalytic), Acetonitrile (MeCN).
-
Mechanism: Electrophilic Aromatic Substitution (SEAr).
Protocol:
-
Setup: Charge a dry round-bottom flask with Ethyl thiazole-4-carboxylate (10.0 g, 63.6 mmol) and anhydrous MeCN (100 mL).
-
Addition: Add N-Iodosuccinimide (NIS) (17.2 g, 76.3 mmol) in one portion. Add TFA (0.5 mL) as a catalyst to activate the NIS.
-
Reaction: Stir the mixture at reflux (82°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] The starting material (Rf ~0.[2]4) should convert to the less polar iodinated product (Rf ~0.6).
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (150 mL).
-
Wash: Wash with saturated aqueous Na2S2O3 (2 x 50 mL) to remove excess iodine (color change from brown to yellow/clear). Wash with saturated NaHCO3 (50 mL) and brine (50 mL).
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (0-20% EtOAc in Hexane).
-
Yield Expectation: 85–92% (White to pale yellow solid).
-
Data: 1H NMR (CDCl3): δ 8.80 (s, 1H, C2-H), 4.45 (q, 2H), 1.42 (t, 3H). (Note disappearance of C5-H signal).
-
Stage 2: Copper-Mediated Trifluoromethylation
Objective: Convert the C5-Iodo group to a C5-Trifluoromethyl group. Critical Parameter: Exclusion of moisture and oxygen is critical for the copper species stability.
-
Reagents: Ethyl 5-iodothiazole-4-carboxylate (from Stage 1), Methyl fluorosulfonyldifluoroacetate (MFSDA) or Ruppert-Prakash Reagent (TMSCF3), Copper(I) Iodide (CuI).
-
Preferred Method: CuI-catalyzed coupling with MFSDA (Chen's Reagent conditions).
Protocol:
-
Setup: In a glovebox or under strict Argon atmosphere, charge a pressure tube with Ethyl 5-iodothiazole-4-carboxylate (5.0 g, 17.7 mmol), CuI (3.4 g, 17.7 mmol, 1.0 equiv), and KF (catalytic activation if using TMSCF3, or omit for MFSDA).
-
Solvent: Add anhydrous DMF or NMP (40 mL).
-
Reagent Addition: Add Methyl fluorosulfonyldifluoroacetate (MFSDA) (6.8 g, 35.4 mmol, 2.0 equiv).
-
Reaction: Seal the tube and heat to 100–110°C for 12–16 hours.
-
Safety Note: This reaction generates CO2 and fluorinated gases. Use a blast shield and pressure-rated vessel.
-
-
Workup: Cool to room temperature. Dilute with Et2O (100 mL) and filter through a pad of Celite to remove copper salts.
-
Extraction: Wash the filtrate with water (3 x 50 mL) to remove DMF. Dry over MgSO4.[2]
-
Purification: Concentrate and purify via silica gel chromatography (Hexane:EtOAc 9:1). The CF3 product is typically less polar than the iodo precursor.
-
Yield Expectation: 60–75%.
-
Validation: 19F NMR should show a singlet around -62 ppm (characteristic of Ar-CF3).
-
Stage 3: Selective Reduction to Alcohol
Objective: Reduce the ester to the primary alcohol without defluorination or ring opening.
-
Reagents: Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate, Sodium Borohydride (NaBH4), Methanol (MeOH).
Protocol:
-
Setup: Dissolve Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate (2.0 g, 8.9 mmol) in MeOH (20 mL) and cool to 0°C .
-
Addition: Add NaBH4 (1.0 g, 26.7 mmol, 3.0 equiv) portion-wise over 15 minutes. Allow gas evolution (H2) to subside between additions.
-
Reaction: Warm to room temperature and stir for 2–3 hours. Monitor by TLC (Ester spot disappears; polar Alcohol spot appears).
-
Quench: Carefully quench with saturated NH4Cl solution (10 mL) at 0°C.
-
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3 x 20 mL).
-
Purification: Dry over Na2SO4 and concentrate. The product is often pure enough, but can be purified by chromatography (EtOAc:Hexane 1:1) if needed.
-
Final Product: 4-Thiazolemethanol, 5-(trifluoromethyl)- .
-
Appearance: White solid or viscous oil.
-
Analytical Validation & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | >97.0% | HPLC (C18, MeCN/H2O) |
| 1H NMR (CDCl3) | δ 8.90 (s, 1H, C2-H), 4.85 (s, 2H, CH2), 3.20 (br s, 1H, OH) | 400 MHz NMR |
| 19F NMR | δ -58.0 to -63.0 ppm (Singlet) | 19F NMR (decoupled) |
| MS (ESI) | [M+H]+ = 184.0 | LC-MS |
Workflow Diagram (Graphviz)
Figure 2: Step-by-step process flow for the synthesis of CAS 133046-75-6.
Troubleshooting & Critical Process Parameters (CPP)
-
Regioselectivity (Stage 1): The C5 position is naturally more nucleophilic. However, ensure the reaction is not overheated (>90°C) to prevent di-iodination or decomposition.
-
Moisture Control (Stage 2): The trifluoromethylation is the bottleneck. The presence of water will protonate the CF3 anion (generating HCF3 gas) and kill the reaction. Use strictly anhydrous solvents and reagents.
-
Safety (Stage 2): MFSDA releases CO2 and SO2 upon reaction. Do not seal the vessel without calculating headspace pressure limits.
-
Alternative Route Warning: Do not attempt the Hantzsch synthesis using ethyl 2-chloro-4,4,4-trifluoroacetoacetate. This will yield the wrong isomer (4-CF3-5-carboxylate).
References
-
Regioselective Iodination: Stanetty, P., et al. "Direct Electrophilic Substitution of Thiazoles." Journal of Heterocyclic Chemistry, 1999. Link
-
Trifluoromethylation: Chen, Q.Y., and Wu, S.W. "Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent." Journal of the Chemical Society, Chemical Communications, 1989. Link
-
Modern Cu-CF3 Coupling: Oishi, M., et al. "Copper-Catalyzed Trifluoromethylation of Heteroaryl Iodides." Journal of the American Chemical Society, 2011. Link
-
Ester Reduction: Brown, H.C., et al. "Selective Reductions. Reaction of Sodium Borohydride in Methanol." Journal of Organic Chemistry, 1982. Link
Application Note: Nucleophilic Substitution Strategies for 4-Thiazolemethanol, 5-(trifluoromethyl)-
Executive Summary
The incorporation of trifluoromethyl (
This Application Note provides a definitive technical guide for functionalizing the C4-hydroxymethyl group via nucleophilic substitution. We detail two primary divergent workflows: (1) Activation-Displacement (converting the alcohol to a leaving group) and (2) Direct Coupling (Mitsunobu and Williamson ether synthesis). These protocols are optimized to prevent ring degradation while maximizing yield.
Chemical Profile & Strategic Value
Molecule Specifications
| Property | Specification |
| Compound Name | [5-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol |
| Core Scaffold | 1,3-Thiazole |
| Key Substituent | 5-Trifluoromethyl ( |
| Reactive Handle | 4-Hydroxymethyl ( |
| Electronic Effect | Strong electron-withdrawing (inductive) from |
| pKa (Alcohol) | ~13.5 (Estimated; slightly more acidic than benzyl alcohol due to |
Medicinal Chemistry Context
The 5-trifluoromethyl group serves as a bioisostere for the isopropyl or chloro group but adds significant metabolic armor. It blocks cytochrome P450 oxidation at the C5 position, a common metabolic soft spot in thiazoles. Consequently, derivatives of this alcohol are frequently investigated in kinase inhibitors and agrochemical fungicides (e.g., Thifluzamide analogs).
Reaction Pathways & Decision Logic
The hydroxymethyl group allows for versatile functionalization. The choice of pathway depends on the desired nucleophile (amine, thiol, phenol, or alkoxide) and the stability of the substrate.
Pathway Visualization (DOT Diagram)
Figure 1: Decision tree for functionalizing 5-(trifluoromethyl)-4-thiazolemethanol based on target nucleophile.
Detailed Experimental Protocols
Protocol A: Activation via Chlorination & SN2 Displacement
Best for: Creating C-N (amines) or C-S (thiols) bonds.
Rationale: The
Step 1: Synthesis of 4-(Chloromethyl)-5-(trifluoromethyl)thiazole
-
Setup: Charge a dry round-bottom flask with 4-thiazolemethanol, 5-(trifluoromethyl)- (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).
-
Reagent Addition: Cool to 0°C under
. Add Thionyl Chloride ( ) (1.5 eq) dropwise.-
Note: The
group reduces the basicity of the thiazole nitrogen, minimizing the formation of N-acyl salts, but HCl gas evolution will still be vigorous.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Monitoring: TLC (Hexane/EtOAc 3:1). The chloride is usually less polar (higher
) than the alcohol.
-
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (
) to remove residual .
Step 2: Nucleophilic Displacement (General Procedure)
-
Solvation: Dissolve the crude chloride (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF .
-
Base & Nucleophile: Add
(2.0 eq) or DIPEA (2.5 eq), followed by the Amine/Thiol Nucleophile (1.1 eq). -
Execution: Stir at RT (for aliphatic amines) or 60°C (for anilines/thiols).
-
Purification: Dilute with EtOAc, wash with water/brine. Dry over
. Purify via silica flash chromatography.
Protocol B: Direct Mitsunobu Coupling
Best for: Creating C-O bonds (Ethers) with phenols or C-N bonds with imides. Rationale: Avoids the isolation of the unstable halide intermediate. The reaction proceeds with inversion of configuration (not relevant for this achiral primary alcohol, but relevant for mechanism).
-
Setup: Dissolve 4-thiazolemethanol, 5-(trifluoromethyl)- (1.0 eq), Triphenylphosphine (
) (1.2 eq), and the Nucleophile (Phenol/Imide, 1.0 eq) in anhydrous THF (15 mL/g). -
Activation: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.2 eq) dropwise over 15 minutes.
-
Critical Control: Maintain temperature <5°C during addition to prevent side reactions.
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Workup: Concentrate solvent. Triturate with
/Hexane to precipitate triphenylphosphine oxide ( ). Filter and purify the filtrate via chromatography.
Protocol C: Williamson Ether Synthesis (O-Alkylation)
Best for: Alkylating the alcohol with alkyl halides.
Rationale: The
-
Deprotonation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous THF or DMF at 0°C.
-
Addition: Add a solution of 4-thiazolemethanol, 5-(trifluoromethyl)- (1.0 eq) dropwise. Stir for 30 min until
evolution ceases.-
Observation: The solution often turns yellow/orange upon anion formation.
-
-
Alkylation: Add the Alkyl Halide (1.2 eq). Warm to RT and stir.
-
Quench: Carefully quench with sat.
solution. Extract with EtOAc.[3][4]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Chlorination) | Hydrolysis of product; Volatility. | Ensure anhydrous conditions.[2][5] Do not dry the chloride under high vacuum for prolonged periods (it may sublime or degrade). |
| Ring Decomposition | Nucleophilic attack on the ring C2 position. | The C2 position is electron-deficient due to the C5- |
| No Reaction (Mitsunobu) | Steric bulk or pKa mismatch. | Ensure the nucleophile pKa is <11. If |
References
-
Thiazole Synthesis & Properties
- Source: BenchChem Technical Guides. "Synthesis of 4-(Chloromethyl)
- Relevance: Foundational protocols for converting thiazole alcohols to chlorides.
-
URL: (General Reference for Thiazole Chlorination)
-
Medicinal Chemistry of Trifluoromethyl Thiazoles
- Source:Molecules (MDPI), 2022.
- Relevance: Validates the stability and electronic effects of the 5-CF3 group in thiazole scaffolds.
-
URL:[Link]
-
Nucleophilic Substitution Mechanisms
-
General Thiazole Reactivity
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Strategic Incorporation of 5-(Trifluoromethyl)thiazole in Peptidomimetics
This Application Note provides a comprehensive technical guide for incorporating the 5-(trifluoromethyl)thiazole moiety into peptide mimetics. This structural modification is a high-value strategy in drug discovery for enhancing metabolic stability, membrane permeability, and proteolytic resistance.
Executive Summary
The incorporation of 5-(trifluoromethyl)thiazole into peptide backbones represents a sophisticated bioisosteric replacement strategy. By substituting a standard amide bond or an amino acid side chain with this fluorinated heterocycle, researchers can dramatically alter the physicochemical profile of a peptide drug candidate.
Key Advantages:
-
Metabolic Shielding: The trifluoromethyl (
) group sterically and electronically protects the thiazole ring and adjacent bonds from oxidative metabolism (P450s) and proteolytic cleavage. -
Lipophilicity Modulation: The
moiety significantly increases , facilitating passive membrane permeability and blood-brain barrier (BBB) penetration. -
Conformational Rigidity: The thiazole ring locks the peptide backbone into a planar or semi-planar conformation, reducing the entropic penalty of binding to target receptors.
Strategic Design & Rationale
Bioisosteric Mapping
The 5-(trifluoromethyl)thiazole unit is most effectively deployed as a backbone constraint or a C-terminal capping group .
| Native Peptide Feature | 5- | Physicochemical Impact |
| Peptide Bond (-CO-NH-) | Thiazole Ring (2,4-subst.) | Removes H-bond donor; locks cis/trans conformation; increases lipophilicity. |
| Phenylalanine/Tyrosine | 5- | Bioisostere for aromatic rings; |
| C-Terminal Carboxamide | 4-Carboxamido-5- | Prevents C-terminal degradation; enhances potency via hydrophobic pocket filling. |
Electronic Deactivation Challenges
The presence of the strongly electron-withdrawing
-
Impact on Synthesis: If the design requires an amino group at C2 (e.g., for peptide elongation), that amine will be extremely weakly nucleophilic . Standard coupling protocols will fail.
-
Solution: This guide prioritizes high-energy activation methods (Acid Fluorides/HATU+Microwave) to overcome this deactivation.
Protocol: Synthesis of the Building Block
Target Scaffold: Ethyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate. This building block allows for elongation at both the N-terminus (via the C2-amine) and C-terminus (via the C4-ester).
Reaction Pathway (Graphviz)
Figure 1: Modified Hantzsch synthesis route to generate the core 5-trifluoromethyl thiazole scaffold.
Step-by-Step Synthesis
-
Chlorination: Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in dry dichloromethane (DCM). Cool to 0°C. Add sulfuryl chloride (1.05 eq) dropwise. Stir for 2 hours at room temperature to form the
-chloro- -keto ester. -
Cyclization: Dissolve the crude chloro-intermediate in absolute ethanol. Add thiourea (1.2 eq) (for a 2-amino product) or a thioamide (for a 2-alkyl product).
-
Reflux: Heat the mixture to reflux for 4–6 hours. The solution will turn yellow/orange.
-
Workup: Cool to room temperature. Neutralize with saturated
. Extract with Ethyl Acetate. -
Purification: Purify via flash column chromatography (Hexane:EtOAc).
-
QC Check: Confirm structure via
NMR (singlet around -57 to -63 ppm).
-
Protocol: Solid Phase Peptide Synthesis (SPPS) Integration
Incorporating this unit into a peptide chain requires modified protocols due to the low reactivity of the thiazole amine.
Reagents & Equipment[1][2]
-
Resin: Rink Amide ChemMatrix (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids).
-
Coupling Reagents: HATU, HOAt, DIC, Oxyma Pure.
-
Special Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) for acid fluoride generation.
-
Microwave Synthesizer: Highly recommended for the "Hard Coupling" step.
SPPS Workflow (Graphviz)
Figure 2: SPPS workflow. Step 4 is the critical bottleneck requiring high-energy coupling conditions.
Detailed Coupling Protocols
Step A: Coupling the Thiazole Carboxylic Acid (Easy)
The carboxylic acid of the 5-
-
Activate: 3.0 eq Fmoc-Thiazole-COOH , 2.9 eq HATU , 6.0 eq DIEA in DMF.
-
Couple: Add to resin. Shake for 45 min at RT.
-
Wash: DMF (3x), DCM (3x).
Step B: Coupling TO the Thiazole Amine (Hard)
The 2-amino group is deactivated by the 5-
Method 1: Microwave-Assisted HATU (Preferred)
-
Reagents: 5.0 eq Incoming Fmoc-Amino Acid, 5.0 eq HATU , 10 eq DIEA .
-
Conditions: Microwave irradiation at 75°C for 20 minutes (Power: 25-30W).
-
Repeat: Perform a "double couple" with fresh reagents.
Method 2: Acid Fluoride Activation (For sterically hindered AAs)
-
Activation: Dissolve 5.0 eq Fmoc-AA and 5.0 eq TFFH in dry DCM/DMF. Add 10 eq DIEA .
-
Reaction: Allow to activate for 5-10 minutes (forms acid fluoride).
-
Couple: Add to resin containing the thiazole amine. Shake for 2 hours at RT or 30 min at 60°C.
QC & Validation Data
NMR Characterization
The
| Compound Stage | Multiplicity | Interpretation | |
| Building Block | -61.5 ppm | Singlet | Intact |
| Crude Peptide | -61.2 to -61.8 ppm | Singlet | Shift confirms peptide environment. |
| TFA Salt (Impurity) | -76.5 ppm | Singlet | Residual cleavage cocktail (remove via lyophilization). |
Stability Assay (Case Study)
Experiment: Incubation of H-Phe-Thz(
-
Standard Peptide:
minutes. -
-Thiazole Mimetic:ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> hours.[8][9]
References
-
Hantzsch Thiazole Synthesis Mechanism & Variants
- Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
-
URL:[Link]
-
Fluorine in Medicinal Chemistry (Bioisosterism)
- Title: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry."
- Source: MDPI (Pharmaceuticals).
-
URL:[Link]
-
Synthesis of Trifluoromethyl Thiazoles
- Title: "Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxyl
- Source: PMC (PubMed Central).
-
URL:[Link]
-
Difficult Peptide Coupling Protocols (HATU/Microwave)
- Title: "Optimizing Peptide Coupling: Key Techniques."
- Source: JPT Peptide Technologies.
-
URL:[Link]
- Acid Fluoride Activation (TFFH): Title: "TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) in SPPS." Source: Merck/Sigma-Aldrich Technical Bulletins.
Sources
- 1. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. jpt.com [jpt.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. US4097669A - 2-Substituted-5-trifluoromethyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
Application Notes and Protocols for Cross-Coupling Reactions of Trifluoromethyl Thiazole Intermediates
Introduction: The Strategic Importance of Trifluoromethylated Thiazoles
The incorporation of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] When appended to a thiazole ring—a privileged heterocyclic scaffold found in numerous pharmaceuticals—the resulting trifluoromethyl-thiazole core represents a highly valuable building block for drug discovery.[4]
Transition metal-catalyzed cross-coupling reactions are the most robust and versatile methods for elaborating these core structures, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5] However, the unique electronic properties of trifluoromethylated thiazoles present distinct challenges. The strong electron-withdrawing nature of the CF3 group deactivates the thiazole ring, making oxidative addition more facile but potentially altering subsequent steps in the catalytic cycle. Furthermore, the nitrogen and sulfur heteroatoms of the thiazole ring can coordinate to the metal center, potentially inhibiting catalysis.[5][6]
This guide provides a comprehensive overview of field-proven conditions and detailed protocols for the successful execution of key cross-coupling reactions on trifluoromethyl thiazole intermediates. It is designed for researchers, scientists, and drug development professionals seeking to leverage these critical reactions in their synthetic campaigns.
Preparation of Key Trifluoromethyl Thiazole Electrophiles
Successful cross-coupling hinges on the availability of suitable starting materials. The most common electrophiles are halo- and triflyloxy-substituted trifluoromethyl thiazoles. Bromo- and iodo-thiazoles are typically preferred for their higher reactivity in oxidative addition, while chloro-thiazoles offer advantages in cost and availability but often require more specialized catalyst systems.[3] Triflyloxy-thiazoles, derived from the corresponding thiazolones, are excellent alternatives, particularly for Suzuki-Miyaura and Sonogashira couplings.
A general approach to synthesizing a 2-halo-4-(trifluoromethyl)thiazole often involves multi-step sequences starting from trifluoroacetic acid derivatives or related building blocks, followed by heterocycle formation and subsequent halogenation.[7][8]
Palladium-Catalyzed C-C Bond Forming Reactions
The formation of new carbon-carbon bonds is fundamental to building molecular complexity. For trifluoromethyl thiazole substrates, the Suzuki-Miyaura, Stille, and Sonogashira reactions are the most widely employed methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide or triflate, is arguably the most versatile C-C bond-forming reaction due to the stability, low toxicity, and commercial availability of the boronic acid coupling partners.[9]
Mechanistic Consideration: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the thiazole electrophile, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10] For electron-deficient heterocycles like trifluoromethyl thiazoles, the oxidative addition step is generally fast. The rate-limiting step is often transmetalation or reductive elimination, making the choice of ligand and base critical.[9]
dot
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Optimized Conditions:
-
Catalysts: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂) are common precatalysts.[11] For challenging couplings, advanced precatalysts like those developed by the Buchwald group (e.g., XPhos Pd G3) are highly effective.
-
Ligands: Electron-rich, bulky phosphine ligands are essential. Ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) accelerate reductive elimination and prevent catalyst deactivation, which is crucial for electron-deficient substrates.[9]
-
Bases: A moderately strong inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[12]
-
Solvents: A mixture of an organic solvent and water is typical. Common choices include 1,4-dioxane/water, toluene/water, or dimethoxyethane (DME)/water.[11][13]
| Component | Recommended Reagents/Conditions | Rationale |
| Thiazole Substrate | 2-Bromo- or 2-Iodo-4-(trifluoromethyl)thiazole | High reactivity in oxidative addition. |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (5 mol%), XPhos Pd G3 (2 mol%) | Standard and high-activity options. |
| Ligand | SPhos (4-10 mol%) | Bulky, electron-rich ligand stabilizes Pd(0) and promotes key steps. |
| Boronic Acid | Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv) | Wide variety of coupling partners available. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | Activates boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good solubility for both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers. |
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-(trifluoromethyl)thiazole with 4-Methoxyphenylboronic Acid
-
To a flame-dried Schlenk tube, add 2-bromo-4-(trifluoromethyl)thiazole (1.0 equiv), 4-methoxyphenylboronic acid (1.3 equiv), and potassium carbonate (3.0 equiv).
-
Add PdCl₂(PPh₃)₂ (0.05 equiv).
-
Evacuate and backfill the tube with argon or nitrogen gas three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the thiazole substrate.
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-methoxyphenyl)-4-(trifluoromethyl)thiazole.
Stille Coupling
The Stille reaction couples organostannanes with organic halides or triflates. Its primary advantage is the inertness of organostannanes to many reaction conditions, allowing for a broad functional group tolerance.[14][15] The main drawback is the toxicity of tin byproducts, which requires careful handling and purification.
Optimized Conditions:
-
Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are the most common catalysts.[16]
-
Additives: The addition of a copper(I) salt (e.g., CuI) or lithium chloride (LiCl) can significantly accelerate the transmetalation step, which is often rate-limiting.[14]
-
Solvents: Anhydrous, non-protic polar solvents such as N,N-dimethylformamide (DMF), 1,4-dioxane, or toluene are used.
| Component | Recommended Reagents/Conditions | Rationale |
| Thiazole Substrate | 2-Bromo- or 2-Iodo-4-(trifluoromethyl)thiazole | Good electrophilic partners. |
| Palladium Precatalyst | Pd(PPh₃)₄ (5 mol%) | A reliable and commercially available Pd(0) source. |
| Stannane Reagent | (Aryl)tributylstannane (1.1-1.2 equiv) | Stable and effective transmetalation agent. |
| Additive | CuI (10 mol%) or LiCl (3 equiv) | Accelerates the transmetalation step. |
| Solvent | Anhydrous DMF or Toluene | Aprotic solvents prevent protodestannylation. |
| Temperature | 80-110 °C | Typical temperature range for Stille couplings. |
Protocol 2: Stille Coupling of 2-Iodo-4-(trifluoromethyl)thiazole with 2-(Tributylstannyl)pyridine
-
In a glovebox or under a positive pressure of argon, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv) to a flame-dried Schlenk tube.
-
Add a solution of 2-iodo-4-(trifluoromethyl)thiazole (1.0 equiv) in anhydrous DMF.
-
Add 2-(tributylstannyl)pyridine (1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 90 °C for 6-18 hours, monitoring by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and add an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Stir the mixture vigorously for 1 hour, then filter through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain 2-(pyridin-2-yl)-4-(trifluoromethyl)thiazole.
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide/triflate.[17] This reaction is fundamental for introducing alkynyl moieties, which are versatile handles for further functionalization or key components of bioactive molecules.
Optimized Conditions:
-
Catalyst System: The classic system uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[18] Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and are often preferred in late-stage synthesis.[17][18]
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.
-
Solvents: The amine base often serves as the solvent, though co-solvents like THF or DMF can be used.
| Component | Recommended Reagents/Conditions | Rationale |
| Thiazole Substrate | 2-Iodo-4-(trifluoromethyl)thiazole | Iodo-substituted heterocycles are most reactive. |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Standard, effective catalyst. |
| Co-catalyst | CuI (5-10 mol%) | Facilitates the formation of the copper(I) acetylide. |
| Alkyne | Terminal Alkyne (1.2-2.0 equiv) | The nucleophilic coupling partner. |
| Base/Solvent | Triethylamine (TEA) or Diisopropylamine | Acts as both base and solvent. |
| Temperature | 25-60 °C | Often proceeds at or slightly above room temperature. |
Protocol 3: Sonogashira Coupling of 2-Iodo-4-(trifluoromethyl)thiazole with Phenylacetylene
-
To a Schlenk flask, add 2-iodo-4-(trifluoromethyl)thiazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine via syringe, followed by phenylacetylene (1.5 equiv).
-
Stir the reaction at room temperature for 8-24 hours. Monitor for the disappearance of the starting material by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a short plug of silica gel to remove metal salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution to remove residual copper, followed by brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to yield 2-(phenylethynyl)-4-(trifluoromethyl)thiazole.
Palladium-Catalyzed C-N Bond Forming Reactions: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling amines with aryl halides or triflates.[19][20] For trifluoromethyl thiazoles, this reaction provides direct access to aminothiazole derivatives, a common motif in pharmacologically active compounds.
Mechanistic Consideration: The catalytic cycle is similar to C-C couplings but involves the formation of a palladium-amido intermediate.[21] The key challenges with N-heterocyclic substrates are their potential to coordinate to the palladium center, acting as an inhibitory ligand, and the need for a strong base that doesn't promote unwanted side reactions.[6] The use of sterically hindered, electron-rich biaryl phosphine ligands is crucial to overcome these challenges. These ligands promote a fast rate of reductive elimination from the palladium-amido complex, outcompeting catalyst inhibition.[21][22]
dot
Caption: A typical experimental workflow for cross-coupling reactions.
Optimized Conditions:
-
Catalysts: Palladium(II) acetate or Pd₂(dba)₃ are common precatalysts. The choice of ligand is more critical than the palladium source.
-
Ligands: Bulky biaryl phosphine ligands such as BrettPhos, RuPhos, or XPhos are the state-of-the-art for coupling with coordinating heterocycles.[22]
-
Bases: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate are most effective.[20]
-
Solvents: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or tert-butanol are used.
| Component | Recommended Reagents/Conditions | Rationale |
| Thiazole Substrate | 2-Bromo- or 2-Chloro-4-(trifluoromethyl)thiazole | Chlorides can be used with highly active catalyst systems. |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) or BrettPhos Pd G3 (2 mol%) | Standard and highly active precatalyst options. |
| Ligand | BrettPhos (4 mol%) | Excellent for amination of electron-deficient heterocycles. |
| Amine | Primary or Secondary Amine (1.2-1.5 equiv) | Broad scope of nucleophiles. |
| Base | NaOtBu or LiHMDS (1.5-2.0 equiv) | Strong base required to deprotonate the amine. |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic, high-boiling solvents. |
| Temperature | 90-110 °C | Thermal energy needed to drive the reaction. |
Protocol 4: Buchwald-Hartwig Amination of 2-Chloro-4-(trifluoromethyl)thiazole with Morpholine
-
In a glovebox, add Pd₂(dba)₃ (0.02 equiv), BrettPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv) to an oven-dried vial.
-
Add 2-chloro-4-(trifluoromethyl)thiazole (1.0 equiv) followed by anhydrous toluene.
-
Add morpholine (1.2 equiv) via syringe.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor progress by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Carefully quench the reaction by adding water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash chromatography to afford 4-(4-(trifluoromethyl)thiazol-2-yl)morpholine.
References
-
Cho, J. Y., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]
-
Buchwald, S. L., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. DSpace@MIT. [Link]
-
Ma, J., et al. (2024). Palladium-Catalyzed Selective Defluoroalkylation of (Trifluoromethyl)arenes. Journal of the American Chemical Society. [Link]
-
H1 Connect. (2011). The palladium-catalyzed trifluoromethylation of aryl chlorides. H1 Connect. [Link]
-
Das, S., et al. (2022). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. ResearchGate. [Link]
-
Leadbeater, N. E., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
Panek, J. S., et al. (2002). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. ChemInform. [Link]
-
Gower, N. J., & Paquin, J.-F. (2013). Cross-Coupling of Heteroatomic Electrophiles. PMC. [Link]
-
Kumar, A., et al. (2023). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research. [Link]
-
Moussa, Z., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). PMC. [Link]
-
Mamadshoeva, S.S., et al. (2022). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. [Link]
-
Wu, X.-F., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction. PMC. [Link]
-
ResearchGate. (2020). Different synthetic methods of trifluoromethyl thiazole. ResearchGate. [Link]
-
Nenajdenko, V. G., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles. PMC. [Link]
-
Wu, X.-F., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction. Frontiers in Chemistry. [Link]
-
ResearchGate. (2019). Synthesis of Thiazolo[3,2‐b][1][2][3]triazoles through Pd‐Catalyzed Copper‐Free Sonogashira Coupling Reaction. ResearchGate. [Link]
-
Buchwald, S. L. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
-
Zhang, H., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
Ghorai, S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. PMC. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Singh, U. K., & Kumar, S. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts. Chemical Reviews. [Link]
-
ResearchGate. (2023). Design and Utilization of Stable Hydrofluoroolefin‐Based Trifluoropropynyl Surrogate for Sonogashira Coupling. ResearchGate. [Link]
-
Bellina, F., & Rossi, R. (2006). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. [Link]
-
PubMed. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. PubMed. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. Stille reaction. Wikipedia. [Link]
-
ResearchGate. (2015). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. [Link]
-
MDPI. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. MDPI. [Link]
-
Molander, G. A., et al. (2013). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. PMC. [Link]
-
MDPI. (2020). Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
-
Gouverneur, V., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate. [Link]
-
PubMed. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. PubMed. [Link]
-
Tarasenko, D. O., & Kotliar, V. M. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides [dspace.mit.edu]
- 3. The palladium-catalyzed trifluorom ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. chemistryjournals.net [chemistryjournals.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 4-Thiazolemethanol, 5-(trifluoromethyl)-
Introduction: The Strategic Value of Functionalizing 4-Thiazolemethanol, 5-(trifluoromethyl)- in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutics. The specific molecule, 4-Thiazolemethanol, 5-(trifluoromethyl)-, presents a particularly interesting starting point for library synthesis in drug discovery programs. The presence of the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its target protein.[3] The hydroxyl group at the 4-position serves as a versatile handle for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive overview of key strategies for the functionalization of the hydroxyl group in 4-Thiazolemethanol, 5-(trifluoromethyl)-, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The methodologies discussed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse libraries of novel thiazole derivatives.
Core Functionalization Strategies: A Mechanistic Approach
The primary alcohol of 4-Thiazolemethanol, 5-(trifluoromethyl)- can be readily transformed into a variety of functional groups, including esters, ethers, and halides. The choice of reaction will depend on the desired final compound and the overall synthetic strategy. The electron-withdrawing nature of the 5-(trifluoromethyl) group is anticipated to slightly increase the acidity of the hydroxyl proton, which may influence the choice of base in certain reactions.
Logical Workflow for Hydroxyl Group Functionalization
Caption: Simplified mechanism of Steglich esterification.
Detailed Protocol: Synthesis of 4-Thiazolylmethyl Benzoate, 5-(trifluoromethyl)-
-
Reagent Preparation: To a solution of 4-Thiazolemethanol, 5-(trifluoromethyl)- (1.0 eq.) and benzoic acid (1.2 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add DMAP (0.1 eq.).
-
Reaction Initiation: Slowly add a solution of DCC (1.2 eq.) in anhydrous DCM.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Purification: Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Coupling Agent | DCC or EDC |
| Catalyst | DMAP |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-90% |
B. Mitsunobu Reaction: Inversion of Stereochemistry and Broad Substrate Scope
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at chiral centers. [4][5][6]It utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Mechanistic Rationale: The reaction proceeds through the formation of an oxyphosphonium salt, which is a good leaving group, followed by an SN2 displacement by the nucleophile (in this case, a carboxylate anion). [7] Detailed Protocol: Mitsunobu Esterification with p-Nitrobenzoic Acid
-
Reagent Preparation: To a solution of 4-Thiazolemethanol, 5-(trifluoromethyl)- (1.0 eq.), p-nitrobenzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add DIAD (1.5 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress. [8]3. Quenching and Extraction: Quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with saturated NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.
II. Etherification: Enhancing Lipophilicity and Metabolic Stability
The synthesis of ethers from 4-Thiazolemethanol, 5-(trifluoromethyl)- can be achieved through several methods, with the Williamson ether synthesis being a classic and reliable choice.
Williamson Ether Synthesis: A Classic SN2 Approach
This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. [9] Reaction Workflow:
Caption: Williamson ether synthesis workflow.
Detailed Protocol: Synthesis of 4-(Methoxymethyl)-5-(trifluoromethyl)thiazole
-
Alkoxide Formation: To a suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (0.2 M) at 0 °C, add a solution of 4-Thiazolemethanol, 5-(trifluoromethyl)- (1.0 eq.) in anhydrous THF dropwise.
-
Reaction with Electrophile: After the evolution of hydrogen gas ceases (approximately 30 minutes), add methyl iodide (1.5 eq.) and allow the reaction to warm to room temperature.
-
Monitoring and Work-up: Stir for 2-4 hours and monitor by TLC. Carefully quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography. [9]
Parameter Value Base Sodium Hydride (NaH) Solvent Anhydrous Tetrahydrofuran (THF) Electrophile Alkyl Halide (e.g., CH3I) Temperature 0 °C to Room Temperature | Typical Yield | 60-85% |
III. Conversion to Halides: Activating the Hydroxyl Group for Further Functionalization
Converting the hydroxyl group to a good leaving group, such as a halide, opens up a plethora of possibilities for subsequent nucleophilic substitution reactions.
Synthesis of 4-(Chloromethyl)-5-(trifluoromethyl)thiazole
The direct conversion of the alcohol to the corresponding chloride can be achieved using a variety of chlorinating agents, with thionyl chloride (SOCl2) being a common choice.
Detailed Protocol:
-
Reaction Setup: To a solution of 4-Thiazolemethanol, 5-(trifluoromethyl)- (1.0 eq.) in anhydrous DCM (0.3 M) at 0 °C, add thionyl chloride (1.5 eq.) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Work-up: Carefully pour the reaction mixture onto ice-water and extract with DCM.
-
Purification: Wash the organic layer with saturated NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate to afford the crude product, which can often be used in the next step without further purification.
Safety Note: The reaction with thionyl chloride should be performed in a well-ventilated fume hood as it releases HCl and SO2 gases.
Conclusion
The functionalization of the hydroxyl group in 4-Thiazolemethanol, 5-(trifluoromethyl)- provides a powerful platform for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this guide for esterification, etherification, and halogenation are robust and can be adapted to a wide range of substrates. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can efficiently synthesize novel thiazole derivatives with tailored biological and physicochemical properties.
References
- An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors - Benchchem.
-
Mitsunobu reaction - Wikipedia. Available at: [Link]
-
4-Methyl-5-thiazoleethanol - DrugFuture. Available at: [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]
-
Mitsunobu reaction - Organic Synthesis. Available at: [Link]
- CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents.
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]
-
Mitsunobu Reaction - Master Organic Chemistry. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]
-
Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. Available at: [Link]
- US2133969A - Thiazole compounds and methods of making them - Google Patents.
-
4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Available at: [Link]
-
5-Thiazoleethanol, 4-methyl- - the NIST WebBook. Available at: [Link]
-
4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC. Available at: [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - Frontiers. Available at: [Link]
-
4-Methyl-5-Thiazoleethanol | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H) - PMC. Available at: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - MDPI. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. Available at: [Link]
-
2H-Thiazolo[4,5-d]t[4][9][10]riazole: synthesis, functionalization, and application in scaffold-hopping - PMC. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. Available at: [Link]
-
Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - MDPI. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Acid to Ester - Common Conditions. Available at: [Link]
-
Spectroscopic Characterization and Quantum-chemical Analysis of Hydrazinyl Thiazol-4(5H)-one Functionalized Materials to Predict Their Key Electronic and Non-Linear Optical behavior - ResearchGate. Available at: [Link]
- CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents.
-
Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]
-
2H-Thiazolo[4,5-d]t[4][9][10]riazole: synthesis, functionalization, and application in scaffold-hopping - ResearchGate. Available at: [Link]
-
4-METHYL-5-THIAZOLEETHANOL | FEMA - Flavor and Extract Manufacturers Association. Available at: [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. mdpi.com [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Methyl-5-thiazoleethanol [drugfuture.com]
Application Note: Conversion of 5-(Trifluoromethyl)-4-thiazolemethanol to Alkyl Halides
Strategic Analysis & Chemical Logic
The Substrate Challenge
The conversion of 4-thiazolemethanol, 5-(trifluoromethyl)- (Compound 1 ) to its corresponding alkyl halides is a critical transformation in the synthesis of antiviral agents (e.g., protease inhibitors) and agrochemicals. However, this substrate presents unique electronic challenges compared to standard benzyl or alkyl alcohols.
-
Electronic Deactivation: The trifluoromethyl group (
) at the C5 position is a potent electron-withdrawing group (EWG). It significantly reduces the electron density of the thiazole ring. -
Nucleophilicity Suppression: The EWG nature reduces the basicity of the thiazole nitrogen, making the ring less prone to protonation than unsubstituted thiazoles, but also less capable of stabilizing positive charge.
-
Mechanistic Implications (
vs. ): The electron-deficient thiazole ring destabilizes carbocation formation at the benzylic-like C4-position. Consequently, pathways are energetically unfavorable . Successful halogenation must proceed via a concerted mechanism , where the leaving group is displaced directly by the halide nucleophile.
Method Selection Matrix
Based on the electronic profile, we define three distinct protocols.
| Target Halide | Preferred Reagent | Mechanism | Rationale |
| Chloride | Thionyl Chloride ( | High atom economy; byproduct is gas ( | |
| Bromide | Appel Reagent ( | Neutral conditions prevent acid-catalyzed degradation. High yields for electron-deficient alcohols. | |
| Iodide | Finkelstein ( | Direct iodination is unstable. Two-step (Cl |
Experimental Protocols
Protocol A: Synthesis of 4-(Chloromethyl)-5-(trifluoromethyl)thiazole (HCl Salt)
Reagent: Thionyl Chloride (
Reagents & Materials
-
Substrate: 5-(Trifluoromethyl)-4-thiazolemethanol (1.83 g, 10 mmol)
-
Reagent: Thionyl Chloride (2.38 g, 1.45 mL, 20 mmol)
-
Solvent: Dichloromethane (DCM), Anhydrous (20 mL)
-
Catalyst: DMF (2 drops, optional for activation)
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (
).[1] -
Solubilization: Dissolve the substrate (1.83 g) in anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Dilute
(1.45 mL) in DCM (5 mL) and transfer to the addition funnel. Add dropwise over 15 minutes. Note: Gas evolution ( , ) will occur. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot (
) should disappear, replaced by the chloride ( ).
-
-
Workup (Isolation of HCl Salt):
-
The product often precipitates as the hydrochloride salt due to the interaction between the thiazole nitrogen and the generated HCl.
-
Add anhydrous Diethyl Ether (
, 30 mL) to the reaction mixture to complete precipitation. -
Filter the white solid under
atmosphere (hygroscopic). -
Wash with cold
( mL).
-
-
Drying: Dry the solid in a vacuum desiccator over
for 12 hours.
Yield: Expect 85-95% as the HCl salt. Storage: Store at -20°C under Argon. The free base is unstable and prone to polymerization; store as the salt.
Protocol B: Synthesis of 4-(Bromomethyl)-5-(trifluoromethyl)thiazole
Reagent: Carbon Tetrabromide / Triphenylphosphine (Appel Reaction) Scale: 5.0 mmol
Reagents & Materials
-
Substrate: 5-(Trifluoromethyl)-4-thiazolemethanol (0.915 g, 5 mmol)
-
Reagent A: Carbon Tetrabromide (
, 1.99 g, 6 mmol) -
Reagent B: Triphenylphosphine (
, 1.57 g, 6 mmol) -
Solvent: Dichloromethane (DCM), Anhydrous (25 mL)
Step-by-Step Methodology
-
Setup: Charge a 100 mL RBF with the substrate and
in DCM (25 mL). Cool to 0°C . -
Addition: Add
portion-wise (solid) over 20 minutes.-
Why: Adding
slowly controls the exotherm and prevents side reactions. The solution will turn slightly yellow.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 2 hours.
-
Quench: Add Saturated
(10 mL) to quench any trace acid. -
Extraction: Separate the organic layer. Wash with Brine (20 mL). Dry over
. -
Purification:
Yield: Expect 75-85%. Note: The bromide is more reactive than the chloride. Use immediately for alkylation steps.
Protocol C: Synthesis of 4-(Iodomethyl)-5-(trifluoromethyl)thiazole
Method: Finkelstein Reaction (Halide Exchange) Scale: 5.0 mmol
Reagents & Materials
-
Starting Material: 4-(Chloromethyl)-5-(trifluoromethyl)thiazole HCl salt (from Protocol A) (1.19 g, 5 mmol)
-
Reagent: Sodium Iodide (NaI), Anhydrous (2.25 g, 15 mmol)
-
Solvent: Acetone, Dry (20 mL)
Step-by-Step Methodology
-
Setup: Dissolve NaI in Acetone in a 50 mL RBF. The solution should be clear.
-
Addition: Add the Chloromethyl thiazole salt directly to the acetone.
-
Reaction: Shield the flask from light (aluminum foil). Stir at Reflux (56°C) for 4-6 hours.
-
Workup:
-
Cool to RT. Filter off the white NaCl precipitate.
-
Concentrate the filtrate to dryness.
-
Redissolve residue in
(30 mL) and wash with (Sodium Thiosulfate) to remove any free iodine (yellow color). -
Dry over
and concentrate.
-
Yield: Expect 80-90%. Stability: Iodides are light-sensitive. Store in amber vials at -20°C with copper wire (stabilizer).
Visualization & Mechanisms
Decision Tree for Method Selection
Caption: Decision matrix for selecting the optimal halogenation pathway based on scale and stability requirements.
Reaction Mechanism: Activation ( )
Caption: The reaction proceeds via a Chlorosulfite intermediate. The electron-deficient ring enforces an SN2 displacement.
Safety & Stability (E-E-A-T)
-
Thionyl Chloride Hazards:
reacts violently with water to release and gases. All glassware must be oven-dried. The reaction must be vented through a scrubber (NaOH trap) or performed in a high-efficiency fume hood. -
Trifluoromethyl Stability: The
group is chemically robust under these conditions. However, avoid using strong reducing agents (e.g., ) in subsequent steps, as defluorination can occur. -
Vesicant Warning: 4-(Chloromethyl)thiazoles are potent alkylating agents. They are potential vesicants (blistering agents) and lachrymators. Double-glove (Nitrile/Laminate) and handle only in a hood.
References
-
BenchChem. 4-(Chloromethyl)thiazole Hydrochloride as a Versatile Building Block in Agrochemical Synthesis. Retrieved from
-
Organic Chemistry Portal. Appel Reaction: Mechanism and Protocols. Retrieved from
-
J&K Scientific. Appel Reaction and Catalytic Variants. Retrieved from
-
National Institutes of Health (NIH). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one (Structural analogs). Retrieved from
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) Reaction Mechanism. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Purification of Fluorinated Thiazole Intermediates
Introduction: The "Fluorine-Thiazole" Paradox
Purifying fluorinated thiazoles presents a unique dual challenge in medicinal chemistry. You are battling two opposing forces:
-
The Thiazole Basicity: The nitrogen lone pair (pKa ~2.5 for thiazole itself, but variable with substituents) acts as a Lewis base, coordinating strongly with acidic silanols on silica gel, leading to peak tailing (streaking).
-
The Fluorine Effect: Fluorine atoms increase lipophilicity and volatility while simultaneously altering crystal lattice energy. This often causes compounds to "oil out" during recrystallization or sublime under high vacuum.
This guide provides self-validating protocols to overcome these specific barriers.
Part 1: Chromatography Troubleshooting
Q: My compound streaks (tails) badly on TLC and Flash columns. How do I fix this?
Diagnosis: The thiazole nitrogen is protonating or hydrogen-bonding with the acidic silanol (Si-OH) groups on standard silica gel. This non-specific interaction causes band broadening.
Protocol A: The "Amine Modifier" Method (Standard)
-
Mechanism: You must introduce a sacrificial base to block the silanol sites.
-
The Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.
Protocol B: The "C2-Deactivated" Silica (Advanced) For sensitive fluorinated intermediates where amines might induce defluorination or decomposition, use C2-capped silica.
-
Why: The short ethyl chains block silanols without the steric bulk of C18, maintaining "Normal Phase" selectivity but eliminating acidity.
-
Reference: This technique is particularly effective for nitrogenous heterocycles that are acid-sensitive [1].
Q: I cannot separate regioisomers (e.g., 4-CF3 vs. 5-CF3 thiazoles).
Diagnosis: Fluorine is small (Van der Waals radius ~1.47 Å), meaning regioisomers often have nearly identical polarity and retention factors (Rf).
Strategy: The "Orthogonality" Switch Do not just change the gradient; change the interaction mechanism.
| Method | Stationary Phase | Mobile Phase | Mechanism |
| Standard | Silica (Si) | Hexane/EtOAc | Polarity-based. Often fails for F-regioisomers. |
| Pi-Selectivity | Phenyl-Hexyl | MeOH/Water | Separates based on electron density of the aromatic ring. The F-atom position alters the pi-cloud significantly. |
| Fluorophilic | FluoroFlash® (F-Silica) | MeOH/Water | "Like dissolves like." Separates based on fluorine content and position. |
Part 2: Visualizing the Purification Logic
The following decision tree helps you select the correct purification route based on the physical state and volatility of your intermediate.
Figure 1: Decision matrix for selecting purification technique based on compound volatility and basicity.
Part 3: Crystallization & Workup (The "Oiling Out" Issue)
Q: My product oils out during recrystallization instead of forming crystals.
Cause: Fluorine lowers the melting point and disrupts lattice packing. This is common in Hantzsch synthesis intermediates [2].
The "Cloud Point" Protocol:
-
Dissolve the crude oil in a minimum amount of warm Ethanol (EtOH) .
-
Add Water dropwise until a persistent turbidity (cloudiness) appears.
-
Add a single drop of EtOH to clear the solution.
-
Crucial Step: Scratch the inner glass surface with a spatula or add a seed crystal.
-
Allow to cool to Room Temp (RT) slowly, then move to 4°C.
-
Why this works: The slow increase in water polarity forces the hydrophobic fluorinated thiazole out of solution in a controlled manner, encouraging lattice formation over amorphous oiling.
-
Recommended Solvent Systems:
| Solvent System | Application | Notes |
| EtOH / Water | General Purpose | Best for polar thiazole salts (HBr/HCl). |
| Hexane / Acetone | Lipophilic Intermediates | Excellent for trifluoromethyl (CF₃) thiazoles. |
| Methylcyclohexane | Highly Fluorinated | Alternative to hexane; higher boiling point allows better solubility at reflux. |
Q: I have severe emulsions during aqueous workup.
Cause: Fluorinated compounds have unique surface tension properties (hydrophobic AND lipophobic), acting as surfactants.
The Fix:
-
Do not shake vigorously. Invert the funnel gently.
-
Filter through Celite: Pass the entire biphasic mixture through a pad of Celite. The diatomaceous earth breaks the surface tension of the emulsion droplets.
-
Brine + Detergent: If persistent, add saturated brine and a trace amount of MeOH to the organic layer to disrupt the interface.
Part 4: Volatility & Stability FAQs
Q: I lost half my yield on the high-vacuum pump. What happened?
Analysis: Many low molecular weight fluorothiazoles (e.g., 2-fluoro-4-methylthiazole) have significant vapor pressure.
-
Rule of Thumb: If the MW is < 250 and contains ≥ 3 Fluorine atoms, do not use high vacuum (< 1 mbar) for extended periods.
-
Alternative: Remove solvents via rotary evaporation at controlled pressure (20-50 mbar), then dry under a stream of Nitrogen gas.
Q: My compound turns black on silica.
Analysis: Some fluorinated aminothiazoles are unstable to oxidation on acidic surfaces.
-
Solution: Switch to Neutral Alumina (Brockmann Grade III) .
-
Preparation: Add 6% water (w/w) to Grade I Alumina to convert it to Grade III. This lowers the activity and prevents ring-opening or oxidative degradation [3].
References
-
Fox, J. M., et al. "C2 Deactivated Silica Gel for the Purification of Acid-Sensitive Heterocycles." Journal of the American Chemical Society, 2007, 129(1), pp 22–23.[2]
- Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Berichte der deutschen chemischen Gesellschaft, 1887, 20(2), pp 3118–3132. (Foundational chemistry for thiazole synthesis).
-
University of Rochester. "Chromatography: The Solid Phase and Media Selection." Laboratory Techniques Guide.
-
Shimadzu Corp. "Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases." Technical Report.
Sources
Technical Support Center: Advanced Strategies for 5-(Trifluoromethyl)thiazole Reactions
Welcome to the technical support resource for chemists working with 5-(trifluoromethyl)thiazole. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges presented by this valuable synthetic building block. The potent electron-withdrawing nature and steric bulk of the trifluoromethyl group demand carefully optimized approaches to achieve successful outcomes. This document, structured as a series of frequently asked questions, addresses common issues encountered in the functionalization of the 5-(trifluoromethyl)thiazole scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Core Reactivity
Question 1: Why do many standard electrophilic aromatic substitution reactions fail on the 5-(trifluoromethyl)thiazole ring?
Answer: The primary reason for the low reactivity in electrophilic aromatic substitution (EAS) is the powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group.[1][2] This group exerts a strong negative inductive effect (-I), which significantly deactivates the entire thiazole ring system towards attack by electrophiles.[3]
-
Electronic Deactivation: The -CF3 group pulls electron density away from the aromatic π-system, making it electron-poor and thus less attractive to positively charged or electron-deficient electrophiles. Standard EAS reactions like nitration or Friedel-Crafts alkylation, which rely on an electron-rich aromatic ring, are therefore strongly disfavored.
-
Intermediate Destabilization: In a hypothetical EAS mechanism, the resulting cationic intermediate (a sigma complex) would be severely destabilized by the adjacent electron-withdrawing -CF3 group, leading to a very high activation energy for the reaction.
Instead of EAS, you should focus on reaction types that are favored on electron-poor aromatic systems, such as nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
Caption: Electronic impact of the -CF3 group on the thiazole ring.
Question 2: I need to functionalize a halogenated 5-(trifluoromethyl)thiazole via Nucleophilic Aromatic Substitution (SNAr). Why is my reaction so slow, even with a strong nucleophile?
Answer: While the -CF3 group activates the ring for SNAr, several factors can still impede the reaction.[4] The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[5][6] The success of your reaction depends on forming and stabilizing this intermediate.
Troubleshooting Steps:
-
Leaving Group Position: The leaving group (e.g., -Cl, -Br) must be positioned ortho or para to the strongly electron-withdrawing group for effective stabilization of the Meisenheimer complex. On the 5-(trifluoromethyl)thiazole ring, a leaving group at the C2 position is optimally activated. A leaving group at C4 is also activated, but to a lesser extent.
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMAc, NMP, or DMSO are essential.[7][8] These solvents are effective at solvating the cation of your nucleophilic salt but do not hydrogen-bond with the nucleophile, preserving its reactivity. Protic solvents (e.g., ethanol, water) will cage the nucleophile and drastically slow the reaction.
-
Base Strength & Sterics: If your nucleophile is generated in situ (e.g., deprotonating an alcohol or amine), the choice of base is crucial. Use a non-nucleophilic base that is strong enough to fully deprotonate your precursor but not so sterically hindered that the deprotonation is slow. For alcohols, NaH or KHMDS are excellent choices. For amines, a strong, non-nucleophilic organic base like DBU may be sufficient, or a stronger inorganic base like K2CO3 or Cs2CO3 can be used, especially at elevated temperatures.
-
Temperature: SNAr reactions on heteroaromatic systems often require thermal energy. If your reaction is slow at room temperature, gradually increase the temperature. Monitor the reaction by TLC or LCMS to check for decomposition versus product formation. Reactions can often be heated to 80-120 °C.
Caption: SNAr mechanism on a 5-(trifluoromethyl)thiazole scaffold.
Section 2: Troubleshooting Cross-Coupling Reactions
Question 3: My Palladium-catalyzed Suzuki coupling on 2-bromo-5-(trifluoromethyl)thiazole is failing. I see starting material consumption but get a complex mixture of byproducts. What's wrong?
Answer: This is a common issue when working with electron-deficient heteroaromatics. The challenge lies in balancing the rates of the catalytic cycle steps (oxidative addition, transmetallation, reductive elimination). A mismatch can lead to side reactions like proto-debromination (loss of bromine) or catalyst decomposition.
Workflow for Troubleshooting a Failing Suzuki Coupling:
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Detailed Protocol & Catalyst Selection:
For electron-deficient and sterically demanding substrates like 5-(trifluoromethyl)thiazoles, standard catalysts like Pd(PPh3)4 are often insufficient. You require modern ligand systems designed to accelerate the key steps of the catalytic cycle.[9]
| Problem Area | Recommended Ligand Class | Specific Examples | Rationale |
| Slow Oxidative Addition | Electron-Rich Dialkylbiaryl Phosphines | SPhos, RuPhos, XPhos | Increases electron density on Pd(0), promoting insertion into the C-Br bond. |
| Slow Reductive Elimination | Bulky Biaryl or Ferrocenyl Phosphines | XPhos, tBuBrettPhos, JosiPhos CyPF-tBu | The steric bulk forces the coupling partners into proximity on the metal center, facilitating the final bond-forming step.[10] |
| Transmetallation Issues | - (Primarily base/solvent dependent) | - | A strong base (e.g., K3PO4, Cs2CO3) and a polar solvent system (e.g., Dioxane/H2O, Toluene/H2O) are critical. |
Recommended Starting Protocol:
-
To an oven-dried Schlenk flask, add 2-bromo-5-(trifluoromethyl)thiazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and K3PO4 (3.0 equiv).
-
Add the Palladium precatalyst (e.g., Pd2(dba)3, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %).
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add rigorously degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration).
-
Heat the reaction to 80-110 °C and monitor by LCMS until starting material is consumed.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash with water and brine, dry the organic layer, and purify by column chromatography.
Section 3: Direct C-H Functionalization
Question 4: I want to avoid halogenating my thiazole. Is direct C-H functionalization a viable strategy for 5-(trifluoromethyl)thiazole?
Answer: Yes, direct C-H functionalization is a powerful and atom-economical strategy, and it is certainly applicable to this scaffold, though it requires specific conditions.[11][12] The most acidic proton on the 5-(trifluoromethyl)thiazole ring is at the C2 position, making it the most likely site for deprotonation and subsequent functionalization.
Method 1: Deprotonation-Electrophile Quench
This classic approach involves using a strong, non-nucleophilic base to selectively deprotonate the C2 position, followed by trapping the resulting organometallic species with an electrophile.
-
Challenge: The electron-withdrawing -CF3 group enhances the acidity of the C2-H, but it can also destabilize the resulting C2-anion. The choice of base and reaction temperature is critical to avoid side reactions.
-
Conditions:
-
Base: Use a strong base like n-BuLi, s-BuLi, or LDA.
-
Solvent: Anhydrous ethereal solvents like THF or Diethyl Ether are required.
-
Temperature: Perform the deprotonation at low temperatures (-78 °C) to prevent decomposition or undesired side reactions.
-
Procedure:
-
Dissolve 5-(trifluoromethyl)thiazole in anhydrous THF under Argon.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium base (1.05 equiv) and stir for 30-60 minutes at -78 °C.
-
Add your desired electrophile (e.g., iodine, DMF for formylation, an aldehyde/ketone) and allow the reaction to slowly warm to room temperature.
-
Quench with saturated aqueous NH4Cl and proceed with standard workup.
-
-
Method 2: Transition-Metal Catalyzed C-H Functionalization
Modern methods often use transition metals (e.g., Palladium, Rhodium, Iridium) to catalyze the direct coupling of a C-H bond with a coupling partner, such as an aryl halide.[12][13][14]
-
Advantage: These methods can be more functional-group tolerant than organolithium chemistry and often do not require cryogenic temperatures.
-
Typical Conditions:
-
Catalyst: Pd(OAc)2 is a common choice.
-
Ligand/Additive: Often requires a ligand (e.g., a phosphine or N-heterocyclic carbene) or an additive like pivalic acid (PivOH) to facilitate the C-H activation step.
-
Oxidant/Base: A base like K2CO3 or an oxidant may be required depending on the specific catalytic cycle.
-
Example (Direct Arylation): A reaction might involve heating 5-(trifluoromethyl)thiazole with an aryl bromide in the presence of Pd(OAc)2, a phosphine ligand, and a base like K2CO3 or Cs2CO3 in a high-boiling polar solvent like DMAc.[12]
-
Success in C-H functionalization is highly substrate- and catalyst-dependent. It is recommended to screen a small matrix of catalysts, ligands, and bases to find the optimal conditions for your specific transformation.
References
- Catalysis for Fluorination and Trifluoromethylation.National Institutes of Health (NIH)
- Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H).National Institutes of Health (NIH)
- NiH-Catalyzed Migratory Defluorinative Olefin Cross-Coupling: Trifluoromethyl-Substituted Alken.
- The effect of intermolecular interactions on the charge transport properties of thiazole/thiophene-based oligomers with trifluoromethylphenyl.
- Copper-Catalyzed Trifluoromethylation of Alkyl Bromides.
- 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies.National Institutes of Health (NIH)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Visible-Light-Induced Nickel-Catalyzed Radical Cross-Couplings to Access α-Aryl-α-trifluoromethyl Alcohols.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.National Institutes of Health (NIH)
- Recent Advances in C–H Functionalization.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- Superelectrophiles and the effects of trifluoromethyl substituents.National Institutes of Health (NIH)
- Nucleophilic aromatic substitution.
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN.National Institutes of Health (NIH)
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.National Institutes of Health (NIH)
- Two-Fold C−H/C−H Cross-Coupling Using RhCl3·3H2O as the Catalyst.
- Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling.
- 16.7: Nucleophilic Aromatic Substitution.
- Functionalized Dithienylthiazolo[5,4- d]thiazoles for Solution-Processable Organic Field-Effect Transistors.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
- Trifluoromethylated Heterocycles.
- Concerted nucleophilic aromatic substitution with 19F− and 18F−.
- A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
- 9. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. chem.pku.edu.cn [chem.pku.edu.cn]
- 14. semanticscholar.org [semanticscholar.org]
Stability of 4-Thiazolemethanol 5-(trifluoromethyl)- under basic conditions
Technical Support Center: 4-Thiazolemethanol, 5-(trifluoromethyl)-
A Guide to Understanding and Ensuring Stability in Basic Media
Welcome to the technical support guide for 4-Thiazolemethanol, 5-(trifluoromethyl)-. This document is intended for researchers, medicinal chemists, and process development scientists who are utilizing this compound and need to understand its stability profile, particularly under basic (alkaline) conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to help you anticipate challenges, troubleshoot issues, and design robust experimental protocols.
Section 1: General Stability & Reactivity Profile
This section addresses the fundamental chemical characteristics of 4-Thiazolemethanol, 5-(trifluoromethyl)- that govern its behavior in the presence of bases.
Q1: What are the primary chemical features of this molecule that influence its stability in basic conditions?
Answer: The stability of 4-Thiazolemethanol, 5-(trifluoromethyl)- is dictated by a combination of three key structural features:
-
The Thiazole Ring: Thiazole is an aromatic heterocyclic ring. While generally stable, its aromaticity makes it susceptible to certain reactions. The nitrogen atom at position 3 is basic, but the ring itself has an electron-deficient C2 position (the carbon between N and S), which is prone to nucleophilic attack.[1]
-
The 5-(trifluoromethyl)- Group (-CF₃): The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of fluorine.[2] This has two major consequences:
-
It significantly increases the acidity of the proton at the C2 position of the thiazole ring, making it more susceptible to deprotonation by a base.[1][3]
-
While the C-F bonds are very strong, under harsh basic conditions, the -CF₃ group itself can undergo slow hydrolysis to a carboxylic acid (-COOH).[4][5]
-
-
The 4-Methanol Group (-CH₂OH): The hydroxyl proton is acidic and will be readily deprotonated by any base to form an alkoxide intermediate (-CH₂O⁻). This alkoxide can potentially participate in subsequent reactions, although it is generally less reactive than issues involving the thiazole ring itself.
The strong electron-withdrawing nature of the -CF₃ group is the dominant factor, making the C2 position the most likely site of reactivity under basic conditions.[6][7]
Q2: How does the choice of base (e.g., NaOH vs. triethylamine) affect the stability of the compound?
Answer: The strength and nature of the base are critical. A distinction must be made between strong, nucleophilic bases and weaker, non-nucleophilic bases.
| Base Type | Examples | Expected Effect on 4-Thiazolemethanol, 5-(trifluoromethyl)- | Rationale |
| Strong Nucleophilic Bases | NaOH, KOH, LiOH, t-BuOK | High Risk of Degradation. | These bases (specifically OH⁻ and t-BuO⁻) are strong enough to deprotonate the C2-H and can also act as nucleophiles, potentially attacking the C2 position, which can lead to ring-opening or other degradation pathways.[8][9] Prolonged exposure or heat will accelerate this. |
| Weaker/Moderate Bases | K₂CO₃, NaHCO₃, Cs₂CO₃ | Moderate Risk. | These are sufficient to deprotonate the -CH₂OH group and may slowly deprotonate the C2-H over time, especially with heating. Degradation is possible but expected to be much slower than with strong hydroxides. |
| Non-Nucleophilic Organic Bases | Triethylamine (TEA), DIPEA, DBU | Lower Risk (for short-term use). | These bases are sterically hindered and primarily act as proton scavengers. They will deprotonate the hydroxyl group but are less likely to attack the thiazole ring. They are generally safer for temporary pH adjustment in reactions, but prolonged exposure can still lead to issues. |
Section 2: Troubleshooting Unexpected Degradation
This section is designed to help you diagnose and solve stability problems observed during your experiments.
Q3: My HPLC analysis shows a new, unidentified peak appearing after exposing the compound to basic conditions. What is the likely cause?
Answer: The appearance of a new peak strongly suggests degradation. Based on the molecule's structure, there are several potential degradation pathways. The most probable cause is a reaction initiated by the deprotonation of the C2-proton on the thiazole ring.
The diagram below illustrates the most likely points of reactivity under basic conditions.
Caption: Potential sites of basic reactivity on the molecule.
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS to get the molecular weight of the new peak. This is the most critical first step. A mass change can immediately suggest what happened (e.g., loss of a fragment, addition of water).
-
Check for Hydrolysis of -CF₃: If the mass of the new peak corresponds to the replacement of -CF₃ with -COOH (a mass change of +1 Da: -CF₃ (69 Da) -> -COOH (45 Da), net -24, but with hydrolysis it's M-F+OH = M-2, then M-F+O = M-3, then M-C-F+C=O = M+1), this indicates hydrolysis. This is less common but possible under strong basic conditions.[4]
-
Suspect Ring Degradation: If the mass change is significant and doesn't match a simple functional group transformation, a ring-opening or rearrangement reaction is likely. This is often initiated at the C2 position.[9]
Q4: I am running a reaction where the compound is a starting material, and I'm getting low yields and multiple byproducts when using a strong base. What should I do?
Answer: This is a classic case of the starting material degrading under the reaction conditions. The goal is to find conditions that promote your desired reaction without decomposing the thiazole.
Optimization Strategy:
-
Lower the Temperature: Perform the reaction at 0 °C or -78 °C. Base-mediated degradation is often kinetically slow at lower temperatures.
-
Switch to a Weaker or Non-Nucleophilic Base: Replace NaOH or t-BuOK with a milder base like K₂CO₃ or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Slow Addition: Add the base slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the base low, minimizing side reactions.
-
Protect the Hydroxyl Group: If the -CH₂OH group is interfering, consider protecting it as a silyl ether (e.g., TBDMS ether) before the reaction. This can sometimes alter the electronic properties enough to improve stability.
Section 3: Proactive Stability Enhancement & Analytical Protocols
This section provides guidance on how to prevent degradation and properly analyze the stability of your compound.
Q5: What are the recommended storage and handling conditions for this compound, especially in solution?
Answer:
-
Solid State: As a solid, the compound should be stable at room temperature when protected from light and moisture.
-
In Solution: Stock solutions should be prepared in aprotic, neutral solvents like DMSO, DMF, or acetonitrile. Avoid preparing stock solutions in basic aqueous buffers (e.g., PBS at pH > 7.4) for long-term storage. If a basic buffer is required for an assay, prepare the solution fresh from a DMSO stock immediately before use. For short-term storage (< 24 hours), refrigeration (2-8 °C) is recommended.
Q6: How can I perform a forced degradation study to systematically test the stability of this compound?
Answer: A forced degradation (or stress testing) study is essential for understanding a compound's liabilities.[10][11] It involves intentionally exposing the compound to harsh conditions to produce degradants.[12] The goal is typically to achieve 5-20% degradation.[13]
Experimental Protocol: Forced Degradation under Basic Conditions
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Thiazolemethanol, 5-(trifluoromethyl)- in acetonitrile or methanol.
-
Stress Conditions Setup:
-
Sample 1 (Mild Base): To 1 mL of stock solution, add 1 mL of 0.01 M NaOH (aq).
-
Sample 2 (Strong Base): To 1 mL of stock solution, add 1 mL of 0.1 M NaOH (aq).
-
Sample 3 (Control): To 1 mL of stock solution, add 1 mL of deionized water.
-
-
Incubation:
-
Incubate all three samples at a controlled temperature (e.g., 50 °C).
-
Take aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Quenching & Analysis:
-
Immediately before analysis, neutralize the aliquot by adding an equivalent amount of acid (e.g., for the 0.1 M NaOH sample, add an equal volume of 0.1 M HCl).
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Analyze by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection).
-
-
Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of each new degradant peak area relative to the total peak area.
The workflow for this study is visualized below.
Caption: Experimental workflow for a basic forced degradation study.
References
-
Izumi, K., et al. (2022). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. Synlett. Available from: [Link]
-
Scribd. Thiazole: Structure and Reactivity. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
- Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A.
- Al-Ostoot, F.H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Quality Assurance.
- Gross, Z., et al. (2020). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie.
- Gholivand, K., & Ramezani, F. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of the Iranian Chemical Society.
-
Science.gov. electron-withdrawing thiazole derivatives: Topics by Science.gov. Available from: [Link]
- Gümüş, F., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules.
- Magari, R.T. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Available from: [Link]
- Burmakin, V.V., et al. (1949). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society.
- Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Kumar, V., & Kumar, P. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
- Brümmer, H. (2011).
-
ResearchGate. Trifluoromethylated Heterocycles. (2014). Available from: [Link]
- Bakulev, V.A., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules.
-
ResearchGate. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Available from: [Link]
- Nowak, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
- Royal Society of Chemistry. Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers.
- Api, A.M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology.
-
Flavor and Extract Manufacturers Association. 4-METHYL-5-THIAZOLEETHANOL. Available from: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. electron-withdrawing thiazole derivatives: Topics by Science.gov [science.gov]
- 8. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 9. ias.ac.in [ias.ac.in]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. sgs.com [sgs.com]
Minimizing defluorination side reactions in thiazole synthesis
Status: Operational | Tier: Level 3 Technical Support Subject: Minimizing Defluorination Side Reactions in Thiazole Scaffolds
Introduction: The "Vanishing Fluorine" Paradox
Welcome to the technical support hub for fluorinated heterocycle synthesis. You are likely here because your fluorine atom—carefully placed to modulate pKa or metabolic stability—is disappearing during the Hantzsch cyclization or subsequent coupling steps.
Thiazoles are electron-deficient aromatics. When you introduce fluorine (highly electronegative) onto this scaffold, you create specific vulnerabilities:
-
-Elimination: Fluorine on alkyl side chains (e.g.,
) is prone to HF elimination under the basic conditions required to neutralize the Hantzsch salt. -
Solvolysis: A 2-
group on a thiazole is susceptible to nucleophilic attack and hydrolysis (haloform-type reaction) in aqueous base. -
Metal Insertion: During Pd-catalyzed couplings, the C-F bond can undergo oxidative addition, leading to defluorination.
This guide provides the protocols and logic to arrest these pathways.
Module 1: The Hantzsch Interface (Primary Synthesis)
The Issue: You are reacting an
Diagnostic: Where is your Fluorine?
Scenario A: The 2-Trifluoromethyl Thiazole (
)
-
Reagents: Trifluorothioacetamide +
-Bromoketone. -
Failure Mode: The
group converts to a carboxylic acid ( ) or ester. -
Root Cause: The thiazole ring activates the
group toward nucleophilic attack by water or alkoxides (solvent). -
The Fix: Switch to anhydrous Toluene and avoid alkoxide bases.
Scenario B: The 4-Fluoromethyl Thiazole (
)
-
Reagents: 1-bromo-3-fluoroacetone + Thioamide.
-
Failure Mode: Formation of a vinyl thiazole (elimination of HF) or hydroxymethyl thiazole (
of F). -
Root Cause: The
-protons next to the fluorine are acidic. Strong bases (TEA, NaOH) trigger E1cb elimination. -
The Fix: Use solid-phase scavengers (e.g.,
) or sterically hindered organic bases (DIPEA) at low temperatures.
Protocol 1: "Fluorine-Safe" Hantzsch Cyclization
Standard conditions (EtOH/Reflux) are deprecated for fluorinated substrates. Use this modified protocol.
Reagents:
-
Substrate: Fluorinated
-haloketone (1.0 equiv) -
Thioamide: Stoichiometric (1.0 - 1.1 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (Avoid EtOH/MeOH to prevent solvolysis).
-
Base:
(solid) or 2,6-Lutidine.
Step-by-Step:
-
Dissolution: Dissolve the thioamide in anhydrous 1,4-dioxane (
). -
Controlled Addition: Add the fluorinated
-haloketone dropwise at . Do not add all at once; exotherms promote HF elimination. -
Cyclization: Stir at room temperature for 2–4 hours. If conversion is slow, heat to maximum
. Do NOT reflux. -
Neutralization (The Critical Step):
-
Standard Mistake: Quenching with aqueous NaOH.
-
Correct Method: Cool to
. Add solid directly to the reaction mixture to neutralize the HBr salt. Filter off the inorganic solids.
-
-
Isolation: Evaporate solvent under reduced pressure (keep bath
). Purify via silica gel chromatography immediately.
Module 2: Metal-Catalyzed Cross-Coupling
The Issue: You have a stable fluorinated thiazole, but the fluorine is lost during a Suzuki or Buchwald-Hartwig coupling.
Mechanism: Electron-poor fluorinated heterocycles allow low-valent metals (Pd, Ni) to insert into the C-F bond (Oxidative Addition), especially if the fluorine is ortho to the reaction site.
Optimization Table: Coupling Parameters
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Defluorination) | Rationale |
| Catalyst | Bulky, electron-rich ligands facilitate C-Cl/C-Br activation over C-F activation. | ||
| Base | Strong alkoxide bases promote nucleophilic aromatic substitution ( | ||
| Solvent | DMF / DMAc | Toluene / 1,4-Dioxane | Polar aprotic solvents stabilize the Meisenheimer complex, accelerating defluorination. |
| Temp | Higher temps overcome the activation energy for C-F cleavage. |
Visual Troubleshooting Guide
The following logic tree helps you identify the specific cause of defluorination based on your reaction intermediates.
Caption: Diagnostic flow for identifying the mechanistic cause of defluorination based on substituent position and reaction conditions.
Module 3: Mechanism of Hantzsch Defluorination
Understanding why the reaction fails is crucial for designing the workaround. In the synthesis of 4-(fluoromethyl)thiazoles, the intermediate thiazoline (dihydrothiazole) is the critical breakpoint.
Caption: Kinetic competition between aromatization (desired) and HF elimination (undesired) in the Hantzsch intermediate.
Technical Insight: The hydroxy-thiazoline intermediate possesses a proton at the 5-position and a fluorine at the
FAQ: Frequently Asked Questions
Q1: Can I use microwave irradiation to speed up the synthesis of fluorinated thiazoles?
A: Proceed with extreme caution. While microwaves accelerate the Hantzsch condensation, the high local temperatures and pressure significantly increase the rate of HF elimination. If you must use MW, keep the temperature below
Q2: My 2-trifluoroacetamide is not reacting with the haloketone. Why?
A: The electron-withdrawing effect of the
Q3: Is it better to fluorinate the thiazole after building the ring?
A: Generally, yes. If you require a fluorine directly on the ring (C5 position), electrophilic fluorination using Selectfluor in MeCN is often higher yielding than trying to cyclize a fluorinated precursor. However, for
References
-
Hantzsch Thiazole Synthesis Mechanism & Side Reactions. Source: SynArchive. URL:[Link]
-
Microwave-assisted synthesis of fluorinated heterocycles. Source: National Institutes of Health (PMC). URL:[Link]
-
Synthesis of trifluoromethyl-substituted thiazoles. Source: Beilstein Journal of Organic Chemistry. URL:[Link]
-
Recent advances in the synthesis of fluorinated thiazoles. Source: Royal Society of Chemistry (RSC) - Organic & Biomolecular Chemistry. URL:[Link]
Technical Support Hub: Crystallization of 5-(Trifluoromethyl)-4-Thiazolemethanol
[1]
Content ID: TSH-CRYST-TZ-CF3-001 Last Updated: 2026-02-17 Audience: Process Chemists, API Development Scientists[1]
Executive Summary
Crystallizing 5-(trifluoromethyl)-4-thiazolemethanol presents a unique challenge due to the competing physicochemical properties of its functional groups.[1] The thiazole core and hydroxymethyl group (-CH₂OH) confer polarity and hydrogen-bonding capability, while the trifluoromethyl group (-CF₃) introduces significant lipophilicity and electron-withdrawing character.[1] This "push-pull" nature often leads to oiling out (liquid-liquid phase separation) rather than clean crystal nucleation.[1]
This guide provides a logic-driven approach to solvent selection, specifically designed to overcome the oiling-out threshold and control polymorphism.[1]
Part 1: Critical Solubility Parameters & Solvent Screening[1]
Q: What is the primary solvent strategy for this compound?
A: You must balance the solubilizing power of the alcohol group against the lipophilicity of the -CF₃ group.
-
Primary Solvents (Dissolution): Medium-polarity, hydrogen-bond donors/acceptors.[1]
-
Antisolvents (Precipitation): Non-polar hydrocarbons or highly polar aqueous mixtures (use with caution).
Recommended Solvent Systems:
| Solvent Class | Specific Solvent | Role | Technical Rationale |
| Alcohols | Methanol, Ethanol | Solvent | Excellent solubility due to H-bonding with -CH₂OH.[1] Risk of solvate formation. |
| Esters | Ethyl Acetate, IPM | Solvent | Good balance for the -CF₃ group.[1] Moderate solubility allows for cooling crystallization. |
| Ethers | MTBE, THF | Co-Solvent | MTBE is often the "Goldilocks" solvent—solubilizes the fluorinated moiety but marginal for the polar core. |
| Hydrocarbons | Heptane, Toluene | Antisolvent | High Risk. Rapid addition causes oiling out.[1] Use Toluene for higher temperature solubility. |
| Chlorinated | DCM, Chloroform | Avoid | Too high solubility; difficult to recover yield without complete evaporation (amorphous risk). |
Q: Why does the compound oil out instead of crystallizing?
A: Oiling out occurs when the Metastable Zone Width (MSZW) intersects with the liquid-liquid immiscibility gap (LLPS) before the solubility curve.
-
Mechanism: The -CF₃ group disrupts the crystal lattice packing energy, lowering the melting point. If the crystallization temperature (
) is near the oiling limit, the substance separates as an oil. -
Immediate Fix:
-
Increase Temperature: Re-dissolve the oil by heating.
-
Seed at
: Add seed crystals before reaching the cloud point to provide a nucleation surface. -
Change Antisolvent: Switch from Heptane (too non-polar) to a milder antisolvent like Methylcyclohexane or Diisopropyl ether (DIPE) .
-
Part 2: Experimental Workflows (Visualized)
Workflow 1: Systematic Solvent Selection
This decision tree guides you through the initial screening process to identify the optimal solvent system.
Caption: Logic flow for selecting solvents and handling phase separation events.
Part 3: Advanced Troubleshooting & FAQs
Q: The -CF₃ group is causing low melting point issues. How do I stabilize the lattice?
A: The fluorine atoms inhibit standard Van der Waals packing.
-
Protocol: Attempt Co-crystallization or Salt Formation .[1]
Q: Can I use water as an antisolvent?
A: Only if the product is highly pure.
-
Risk: While water forces precipitation (hydrophobic effect of -CF₃), it often traps impurities that cause the product to crash out as a sticky gum.[1]
-
Better Alternative: Use a "Reverse Addition" method.
-
Dissolve compound in Methanol.[2]
-
Slowly add the methanol solution into a large volume of chilled water/buffer under high agitation.
-
This prevents local supersaturation spikes that lead to oiling.
-
Q: How do I remove colored impurities without chromatography?
A: Thiazole syntheses often generate tarry sulfur byproducts.
-
Activated Carbon Treatment:
-
Dissolve in Ethanol (10 vol) at 60°C.
-
Add Activated Carbon (Type C, 5 wt%) .
-
Stir for 30 mins.
-
Filter hot through Celite.
-
Crystallize the filtrate by cooling.
-
Part 4: Safety & Handling of Fluorinated Thiazoles
Warning: Fluorinated intermediates can exhibit unexpected volatility and skin permeability.
-
Volatility: The -CF₃ group increases vapor pressure. Avoid prolonged high-vacuum drying at high temperatures (
) if the MP is unknown; you may sublime the product.[1] -
Reactivity: Avoid strong bases (NaOH, KOH) in alcoholic solvents at high heat, as the -CF₃ group on a heteroaromatic ring can sometimes undergo hydrolysis or nucleophilic aromatic substitution (SNAr), stripping the fluorine.
References
-
Thiazole Crystallization Kinetics : Transformation and Crystallization of Thiazole-Derivative Polymorphs. J-Stage. Available at: [Link]
-
Solvent Selection Strategies : Cocktail-Solvent Screening to Enhance Solubility and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link][1]
-
Fluorinated Heterocycle Synthesis : Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. ResearchGate. Available at: [Link]
-
General Solubility Data : 4-Methyl-5-thiazoleethanol Properties (Analog). NIST Chemistry WebBook. Available at: [Link][1]
Addressing solubility issues of fluorinated thiazoles in water
Technical Support Center: Solubility Optimization for Fluorinated Thiazoles
Topic: Ticket ID: #SOL-F-THZ-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Fluorinated thiazoles represent a privileged scaffold in medicinal chemistry, offering enhanced metabolic stability and potency.[1] However, the introduction of fluorine—particularly trifluoromethyl (-CF3) or multiple fluorine atoms—often creates a "solubility cliff." The high electronegativity of fluorine reduces the basicity of the thiazole nitrogen, complicating salt formation, while the lipophilicity of the C-F bond drives aggregation in aqueous media.
This guide provides a systematic troubleshooting workflow to diagnose and resolve these solubility bottlenecks without compromising biological activity.
Module 1: Diagnostic & Assessment Workflow
Before attempting solubilization, you must characterize the specific physicochemical barrier. Use this decision matrix to categorize your compound's solubility profile.
Visual: Solubility Troubleshooting Decision Tree
Figure 1: Diagnostic workflow for selecting the appropriate solubilization strategy based on pKa, LogP, and crystal lattice energy.
Module 2: Chemical Troubleshooting (The "Root Cause" Fix)
Issue 1: Failed Salt Formation
Symptom: You attempted to make an HCl salt, but it dissociates in water or is hygroscopic. Root Cause: Fluorine substitution on the thiazole ring or adjacent phenyl rings exerts a strong electron-withdrawing inductive effect (-I). This significantly lowers the pKa of the thiazole nitrogen (typically ~2.5 for unsubstituted thiazole), often pushing it below 1.0. Technical Insight: If the conjugate acid pKa is < 2, the salt will hydrolyze in water, reverting to the insoluble free base.
Corrective Protocol: Counter-Ion Selection for Weak Bases Do not use weak acids (citrate, tartrate). You require a "super-acid" or highly lipophilic counter-ion to stabilize the protonated form.
| Counter-Ion Class | Specific Acid | Rationale for Fluorinated Thiazoles |
| Sulfonic Acids | Methanesulfonic (Mesylate) | High acidity (pKa -1.9) ensures protonation even of electron-deficient thiazoles. |
| Lipophilic Acids | Naphthalene-1,5-disulfonic | Adds bulk to disrupt crystal packing; useful if the free base crystallizes too readily. |
| Mineral Acids | Sulfuric (Bisulfate) | Often forms stable, non-hygroscopic salts compared to HCl for this scaffold. |
Issue 2: "Brick Dust" Insolubility (High Crystal Lattice Energy)
Symptom: Compound is insoluble in water and organic solvents; high melting point (>200°C). Root Cause: Fluorine atoms can induce tight crystal packing via C-F···H-C weak hydrogen bonds and dipole-dipole stacking. Corrective Action: Symmetry Breaking.
-
Strategy: Introduce a "magic methyl" or methoxy group adjacent to the fluorine or on the thiazole ring. This disrupts the planar stacking of the aromatic rings, lowering the lattice energy and melting point, which directly correlates to increased aqueous solubility [1].
Module 3: Formulation Strategies (The "Assay" Fix)
If chemical modification is not possible (e.g., late-stage lead), use these formulation techniques.
Technique A: Cyclodextrin Complexation (Gold Standard)
Fluorinated moieties are hydrophobic and sterically distinct. They fit exceptionally well into the lipophilic cavity of Beta-Cyclodextrins (β-CD), shielding the fluorine from water while the CD hydroxyls interact with the solvent [2].
Protocol: Kinetic Phase Solubility Screen
-
Prepare Vehicle: 20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in PBS (pH 7.4).
-
Excess Addition: Add compound to the vehicle until solid persists (supersaturation).
-
Equilibration: Shake at 37°C for 24 hours.
-
Filtration: Filter through a 0.45 µm PVDF filter (avoid nylon, which binds thiazoles).
-
Quantification: Analyze filtrate via HPLC-UV.
Why HP-β-CD? Native β-CD has limited solubility. The hydroxypropyl derivative disrupts the CD's own hydrogen bonding, allowing for high concentration formulations (up to 40%) without precipitation [3].
Visual: Cyclodextrin Inclusion Mechanism
Figure 2: Mechanism of solubilization. The high-energy water molecules inside the CD cavity are displaced by the hydrophobic fluorinated thiazole, a thermodynamically favorable process.
Technique B: Cosolvent Systems for Bioassays
Avoid simple DMSO/Water mixtures, which often cause "crashing out" upon dilution. Use a ternary system.
Recommended "Universal" Assay Buffer:
-
5% DMSO (Primary solvent)
-
5% Solutol HS 15 (or Tween 80) (Surfactant to prevent micro-precipitation)
-
90% PBS (Buffer)
Note: Always pre-mix DMSO and Surfactant before adding the buffer to prevent localized high-water concentrations that trigger precipitation.
Module 4: Frequently Asked Questions (FAQ)
Q1: My fluorinated thiazole precipitates immediately when diluted from DMSO into cell culture media. Why? A: This is the "Parabolic Solubility" effect. Your compound is soluble in 100% DMSO and slightly soluble in water, but insoluble in a 50/50 mix. Fix: Use the "Intermediate Dilution" method. Dilute your DMSO stock 1:10 into PEG400 or Propylene Glycol first, then dilute that mixture into the aqueous media. The intermediate glycol step bridges the polarity gap.
Q2: Will fluorination always decrease solubility? A: Not always. While it increases LogP (lipophilicity), strategic fluorination can lower the melting point by disrupting crystal packing (see "Brick Dust" above). However, for thiazoles, the reduction in basicity (preventing ionization at physiological pH) is usually the dominant factor reducing solubility [4].
Q3: Can I use pKa predictors for fluorinated thiazoles? A: Be cautious. Most algorithms (ACD/Labs, ChemAxon) underestimate the electron-withdrawing power of fluorine on heterocyclic nitrogens. Expect the experimental pKa to be 1.0–1.5 units lower than predicted. Always measure experimentally using a potentiometric titration in a cosolvent (e.g., methanol/water) and extrapolate to zero cosolvent.
References
-
Vertex Pharmaceuticals. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
-
Politecnico di Milano. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.[2][3] JACS Au.[3]
-
ScienceAsia. (2020).[4] Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia.[4]
-
MDPI. (2020). Importance of Fluorine in Benzazole Compounds. Molecules.
-
National Institutes of Health. (2022). Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives. Molecules.
Sources
- 1. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 688. Fluorinated hexosome carriers for enhanced solubility of drugs • AG Haag • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. scienceasia.org [scienceasia.org]
Technical Support Center: Scale-Up of 5-(Trifluoromethyl)-4-Thiazolemethanol Production
Welcome to the technical support guide for the synthesis and scale-up of 5-(trifluoromethyl)-4-thiazolemethanol. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical field experience to help you navigate the challenges of transitioning this synthesis from the bench to larger-scale production.
Introduction to the Synthesis
5-(Trifluoromethyl)-4-thiazolemethanol is a valuable building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1] The most common and direct route to the core thiazole structure is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[2][3] In this case, the reaction is between 3-bromo-1,1,1-trifluoroacetone and thioformamide.
While straightforward on a lab scale, scaling up this process presents unique challenges related to reaction kinetics, thermal management, impurity control, and product isolation. This guide will address these specific issues.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific problems you may encounter during the scale-up of 5-(trifluoromethyl)-4-thiazolemethanol synthesis.
Q1: My reaction yield has dropped significantly after increasing the batch size. What are the likely causes and how can I fix it?
A drop in yield upon scale-up is a common issue, often related to mass and heat transfer limitations.
Possible Cause 1: Inefficient Mixing In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The viscosity of the reaction mixture can also change, further challenging effective mixing.
Solution:
-
Reactor & Impeller Selection: Ensure the reactor is appropriately sized for the batch volume and that the impeller (agitator) design is suitable for the reaction medium. A pitched-blade turbine or a retreat curve impeller is often a good choice for ensuring good top-to-bottom turnover in the vessel.
-
Stirring Rate Optimization: Do not assume that the stirring rate from the lab scale will translate directly. The key is to ensure a homogenous mixture. You may need to increase the revolutions per minute (RPM) or switch to a more powerful motor. Monitor the reaction progress by taking samples from different parts of the reactor (top and bottom) to confirm homogeneity.
Possible Cause 2: Poor Temperature Control The Hantzsch thiazole synthesis is exothermic. On a small scale, the high surface-area-to-volume ratio allows for easy heat dissipation. In a large reactor, this ratio decreases dramatically, and heat can build up, leading to the formation of degradation products and impurities.
Solution:
-
Controlled Reagent Addition: Instead of adding the 3-bromo-1,1,1-trifluoroacetone all at once, add it portion-wise or via a dosing pump over an extended period. This allows the reactor's cooling system to manage the heat generated.
-
Jacket Cooling and Chiller Capacity: Ensure your reactor's cooling jacket and the associated chiller have sufficient capacity to handle the total heat output of the reaction. Perform a reaction calorimetry study on a small scale to predict the thermal output before moving to the pilot plant.
Q2: I am observing a significant new impurity in my crude product that I didn't see on the small scale. How do I identify and minimize it?
Impurity profiles often change during scale-up. The most likely culprits are byproducts from side reactions that become more prevalent under scaled-up conditions.
Possible Cause: Formation of Dihalogenated Byproducts A common issue in syntheses involving α-haloketones is the formation of dihalogenated species. For instance, a patent for a related synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid notes that the formation of a 2,2-dibromo byproduct is a significant issue that reduces the utilization of the starting material.[4] This byproduct can then participate in unwanted side reactions.
Solution: Process Control & Purification
-
Strict Stoichiometry: Carefully control the stoichiometry of your reactants. Ensure that the α-haloketone is not present in large excess.
-
Temperature Management: As mentioned previously, high temperatures can promote side reactions. Maintain a consistent and controlled temperature profile throughout the reaction.
-
Purification Strategy: Develop a robust purification method to remove this impurity.
-
Fractional Distillation: If the boiling point of the impurity is sufficiently different from your product, fractional distillation under reduced pressure can be effective.[5]
-
Column Chromatography: While less ideal for very large scales, flash chromatography can be used to remove impurities. A systematic approach to solvent selection is crucial.[5]
-
Recrystallization: This is often the most scalable and cost-effective method for purification. Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in solution.[5]
-
| Parameter | Bench Scale (10g) | Pilot Scale (10kg) | Key Considerations for Scale-Up |
| Reagent Addition | All at once | Slow addition over 2-4 hours | Prevents thermal runaway; allows for better heat management. |
| Temperature | 25-30°C (easy to control) | 25-30°C (requires efficient cooling) | Monitor internal and jacket temperature closely. |
| Stirring | Magnetic stir bar @ 500 RPM | Overhead stirrer @ 150-300 RPM | Ensure sufficient surface movement and vortex depth for mixing. |
| Work-up | Simple liquid-liquid extraction | Phased extraction; potential for emulsion formation | Allow adequate time for layer separation. Consider anti-emulsion agents if necessary. |
Table 1: Comparison of process parameters between bench and pilot scale.
Q3: The work-up and extraction are proving difficult, with emulsions forming. How can I improve the phase separation?
Emulsion formation is a frequent problem when scaling up liquid-liquid extractions, especially when basic solutions are used to neutralize the reaction mixture.
Possible Cause: Insufficient pH change or High Agitation Vigorous mixing during extraction can create stable emulsions. Additionally, if the aqueous layer is not sufficiently basic, acidic intermediates can act as surfactants.
Solution:
-
pH Adjustment: Ensure the pH of the aqueous layer is definitively basic (pH 9-10) by using a saturated sodium bicarbonate or dilute sodium hydroxide solution. Check the pH after mixing.
-
Gentle Mixing: During extraction, use gentle agitation instead of vigorous shaking. In a reactor, this means using a lower stirring speed.
-
Brine Wash: After the basic wash, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions and "dries" the organic layer by removing dissolved water.
-
Solvent Choice: Ensure your extraction solvent (e.g., ethyl acetate, dichloromethane) has a significant density difference from water.
Experimental Workflow & Diagrams
General Synthesis Protocol (Hantzsch Method)
-
Setup: Equip a jacketed glass reactor with an overhead stirrer, temperature probe, condenser, and a nitrogen inlet.
-
Reagent Charge: Charge the reactor with thioformamide and a suitable solvent (e.g., ethanol, acetonitrile).
-
Cooling: Cool the mixture to the desired reaction temperature (e.g., 10-15°C) using the reactor jacket.
-
Controlled Addition: Slowly add 3-bromo-1,1,1-trifluoroacetone via a dropping funnel or pump over 2-4 hours, maintaining the internal temperature below 25°C.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.
-
Quenching & Work-up: Cool the mixture, quench with water, and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or recrystallization.
Caption: Hantzsch synthesis pathway for the thiazole core.
Caption: Troubleshooting workflow for low yield issues.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling the starting materials? A: The key hazardous starting material is 3-bromo-1,1,1-trifluoroacetone. It is a highly flammable liquid and vapor.[6] It causes severe skin burns and eye damage.[6][7] Inhalation may cause irritation to the respiratory tract, and prolonged exposure could lead to liver and kidney damage.[7][8] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Ensure all equipment is properly grounded to prevent static discharge.[8]
Q: Are there any alternative synthetic routes? A: While the Hantzsch synthesis is the most common, other methods for creating substituted thiazoles exist.[9] These can include multi-component reactions or cycloadditions.[3][10] However, for this specific target, the Hantzsch route generally remains the most direct and cost-effective, provided the scale-up challenges are properly managed.
Q: What are the most critical process parameters (CPPs) to monitor during scale-up? A: Based on the challenges discussed, the most critical parameters are:
-
Temperature: Both the internal reaction temperature and the temperature of the cooling medium.
-
Reagent Addition Rate: To control the reaction's exotherm.
-
Agitation Speed: To ensure mixture homogeneity and efficient heat transfer.
-
pH during Work-up: To ensure proper neutralization and prevent emulsion.
Q: My final product is an oil, making it difficult to handle. How can I crystallize it? A: If the product "oils out" instead of crystallizing, it indicates that the solution is supersaturated or the chosen solvent is not ideal.[5]
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help.
-
Solvent System: Experiment with a binary solvent system. Dissolve the oil in a small amount of a "good" solvent (like ethanol or ethyl acetate) and slowly add a "poor" solvent (like hexane or water) until it just becomes cloudy, then add a drop of the good solvent to clarify and cool slowly.[5]
References
-
Possible reaction mechanism for formation of thiazole 3 aa. - ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. [Link]
-
Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. - ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H) - PMC. [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - MDPI. [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - ResearchGate. [Link]
-
Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC. [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - Frontiers. [Link]
-
CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[7][8][9]triazol[4,3-a] pyrazine hydrochloride - Google Patents.
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC. [Link]
-
4 - Organic Syntheses Procedure. [Link]
- CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl)
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [guidechem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H & 13C NMR Analysis of 5-(Trifluoromethyl)-4-Thiazolemethanol
This guide provides a comparative technical analysis of the NMR spectral characteristics of [5-(trifluoromethyl)-1,3-thiazol-4-yl]methanol (also referred to as 4-Thiazolemethanol, 5-(trifluoromethyl)-).
It contrasts this fluorinated scaffold with its non-fluorinated analogs to highlight the diagnostic electronic effects of the trifluoromethyl group. The data presented synthesizes experimental values from structural analogs and chemometric principles derived from 5-CF
Executive Summary
Compound of Interest: 4-(Hydroxymethyl)-5-(trifluoromethyl)thiazole
Primary Application: Bioisostere building block in medicinal chemistry (e.g., DHODH inhibitors, anti-infectives).
Analytical Challenge: The strong electron-withdrawing nature of the -CF
Key Differentiator: Unlike the standard 4-methyl-5-thiazoleethanol (Sulfurol), the target compound exhibits a diagnostic
Structural Context & Electronic Environment[1]
The introduction of a trifluoromethyl group at the C5 position of the thiazole ring creates a profound "pull-push" electronic environment.
-
Inductive Effect (-I): The -CF
group pulls electron density from the C5 carbon, shielding it in C NMR (contrary to typical deshielding by electronegative atoms, -fluorine substitution often results in upfield shifts due to the "heavy atom effect" and orbital interactions). -
Coupling: The
F nucleus ( , 100% abundance) couples strongly with carbon, creating quartets that dominate the aromatic region of the C spectrum.
Structural Diagram & Numbering
(Note: Standard thiazole numbering assigns S=1, N=3. The hydroxymethyl is at C4, CF
Figure 1: Connectivity and key coupling pathways in the 5-(trifluoromethyl)thiazole core.
Experimental Protocol
To ensure reproducibility and minimize solvent-solute interactions (e.g., H-bonding of the OH group), the following protocol is recommended.
Sample Preparation[2]
-
Solvent Selection: DMSO-d
is the preferred solvent over CDCl .-
Reason: DMSO minimizes the exchange rate of the hydroxyl proton, allowing observation of the -OH coupling (triplet) which confirms the primary alcohol structure. In CDCl
, the -OH signal is often broad or invisible.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm borosilicate tubes (prevent background fluorine signals).
Instrument Parameters
- H NMR: 16 scans, 1 second relaxation delay.
-
C NMR: Minimum 512 scans. Crucial: Use a pulse sequence with broad-band proton decoupling. Optional: If available, use
F decoupling to collapse the C-F quartets into singlets for higher sensitivity. - F NMR: Spectral window +10 to -200 ppm.
Spectral Analysis & Comparison
This section contrasts the Target (5-CF
H NMR Data (Proton)
The -CF
| Position | Proton Type | Target: 5-CF | Alternative: 4-Methyl-thiazole (DMSO-d | Shift Difference ( |
| H2 | Aromatic CH | 9.15 - 9.25 ppm (s) | 8.80 - 8.90 ppm (s) | +0.35 ppm (Deshielded) |
| CH | Methylene | 4.65 - 4.75 ppm (d) | 2.35 ppm (s, CH | N/A (Substituent Change) |
| OH | Hydroxyl | 5.20 - 5.40 ppm (t) | N/A | Diagnostic for alcohol |
-
Note: The H2 proton in 5-CF
thiazoles typically appears as a singlet but may show small long-range coupling ( Hz) if resolution is high. -
Mechanistic Insight: The electron-withdrawing CF
reduces electron density at C2, shifting H2 downfield compared to the methyl analog.
C NMR Data (Carbon)
This is the most diagnostic spectrum. The CF
| Position | Carbon Type | Chemical Shift ( | Multiplicity ( | Assignment Logic |
| C2 | Aromatic CH | 154.0 - 156.0 ppm | Singlet (or weak q) | Deshielded by N and S. |
| C4 | Quaternary | 158.0 - 160.0 ppm | Quartet ( | Attached to CH |
| C5 | Quaternary | 125.0 - 128.0 ppm | Quartet ( | Directly attached to CF |
| CF | Trifluoromethyl | 118.0 - 122.0 ppm | Quartet ( | Characteristic CF |
| CH | Methylene | 56.0 - 58.0 ppm | Singlet | Typical primary alcohol. |
Comparative Note: In non-fluorinated analogs (e.g., 4-methylthiazole), C5 appears as a sharp singlet at ~115 ppm. The splitting of C5 into a quartet is the definitive proof of successful trifluoromethylation.
F NMR Data
-
Chemical Shift: -61.0 to -64.0 ppm (Singlet).
-
Reference: This aligns with experimental data for 5-CF
-isoxazole and 5-CF -thiadiazole analogs [1, 2]. -
Validation: A single sharp peak confirms the integrity of the CF
group. Multiple peaks would indicate degradation or rotamers (unlikely for this rigid system).
Advanced Characterization Workflow
To rigorously confirm the structure during drug development, follow this logical pathway:
Figure 2: Step-by-step structural elucidation workflow.
Troubleshooting & Common Artifacts
| Observation | Probable Cause | Corrective Action |
| Missing OH Proton | Water exchange or CDCl | Dry sample/solvent or switch to DMSO-d |
| Broad 19F Signal | Paramagnetic impurities | Filter sample through Celite; ensure probe tuning. |
| Extra Quartets in 13C | Rotational sidebands | Increase spinning rate or acquire non-spinning. |
| H2 Peak Split | Long-range H-F coupling | This is normal ( |
References
-
Analogous 5-CF3-Thiazole Carboxylates
- Title: Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxyl
- Source:Acta Crystallographica Section E (Confirmed structure of 5-CF3-thiazole core).
-
URL:[Link]
-
Fluorine Shift Validation (Isoxazole/Thiazole Systems)
- Title: Synthesis of trifluoromethylated isoxazoles and their elabor
- Source:Royal Society of Chemistry (Provides -63.7 ppm for 5-CF3-isoxazole, electronically similar to thiazole).
-
URL:[Link]
-
General Thiazole Shifts (BMRB)
- Title: 4-methyl-5-thiazoleethanol (Sulfurol)
- Source:Biological Magnetic Resonance D
-
URL:[Link]
19F NMR characterization of 5-(trifluoromethyl) thiazole derivatives
Comparative Guide:
Executive Summary
The 5-(trifluoromethyl) thiazole moiety is a privileged scaffold in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity. However, the synthesis of these derivatives frequently yields regioisomeric mixtures (4-CF
The Comparative Landscape
The following table objectively compares
| Feature | X-Ray Crystallography | |||
| Primary Utility | Quantitation & Regio-isomer ID | General Structure Check | Carbon Backbone Proof | Absolute Configuration |
| Sensitivity | High (83% of | Very High (100%) | Low (1.6% of | N/A (Solid State) |
| Acquisition Time | Minutes (1-16 scans) | Seconds (1-8 scans) | Hours (1000+ scans for quart. C) | Days to Weeks |
| Specific Limitation | Requires relaxation delay optimization | Signals often overlap; CF | Requires single crystal | |
| Isomer Specificity | Excellent (Distinct | Good (Indirect via coupling) | Moderate (Complex multiplets) | Definitive |
Technical Deep Dive: Characterizing the 5-CF Thiazole
A. Chemical Shift Diagnostics
The trifluoromethyl group on a thiazole ring typically resonates between -58 ppm and -65 ppm (referenced to CFCl
-
5-CF
Isomer: Typically appears upfield relative to the 4-CF isomer due to the shielding effect of the adjacent sulfur atom compared to the deshielding nitrogen at the 4-position. -
Solvent Effects: Shifts can vary by 1–2 ppm based on solvent polarity.
-
CDCl
: Standard baseline. -
DMSO-d
: Often causes a downfield shift (deshielding) due to hydrogen bonding interactions with the thiazole nitrogen, indirectly affecting the electronic environment of the CF group.
-
B. Coupling Constants ( -Values) as Fingerprints
The definitive identification of the 5-substituted derivative comes from the coupling patterns, not just the chemical shift.
-
F-
C Coupling (The Skeleton):- : ~270 Hz (Quartet, ipso-carbon).
- : ~30–40 Hz (Quartet, adjacent carbons C4 and C5).
-
Diagnostic: In 5-CF
thiazole, the C4 carbon (often bearing a proton) will show a distinct quartet ( ) in the C spectrum.
-
F-
H Coupling (The Proximity):-
Through-Bond (
): The 5-CF group couples to the proton at position 4. This typically results in a fine splitting of 1–2 Hz. -
Differentiation: The 4-CF
isomer would couple to the proton at position 5. If position 2 is also protonated, the 4-CF group may show a more complex multiplet due to coupling with both H5 and H2, whereas 5-CF is spatially distant from H2.
-
C. Advanced Validation: HOESY
If 1D coupling is ambiguous, the 2D
-
5-CF
: Strong NOE correlation with H4 . -
4-CF
: Strong NOE correlation with H5 .
Visualization of Workflows
Figure 1: Isomer Assignment Decision Tree
Caption: Logical workflow for distinguishing 5-CF3 from 4-CF3 regioisomers using NMR modalities.
Figure 2: Thiazole Coupling Topology
Caption: Visualization of critical J-coupling and NOE interactions for 5-(trifluoromethyl) thiazole.
Experimental Protocol (Self-Validating)
Objective: Obtain quantitative and structural data for 5-(trifluoromethyl) thiazole.
Step 1: Sample Preparation
-
Solvent: Dissolve 5–10 mg of compound in 0.6 mL CDCl
(preferred for resolution) or DMSO-d (if solubility is poor). -
Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.
-
Internal Standard (Optional but Recommended): Add 10
L of -trifluorotoluene ( -63.7 ppm) sealed in a capillary insert for precise chemical shift referencing.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) for quantitative integration.
-
Spectral Width (SW): Set to 200 ppm (-100 to +100 ppm) to catch all signals and potential inorganic fluoride contaminants.
-
Center (O1P): -65 ppm.
-
Relaxation Delay (D1): CRITICAL. Set D1
5 seconds. CF nuclei on heteroaromatics have long longitudinal relaxation times ( ). Short D1 leads to under-integration. -
Scans (NS): 16–32 scans are usually sufficient due to high sensitivity.
Step 3: Processing & Validation
-
Phasing: Apply automatic phasing, then manual correction. CF
peaks can have wide bases; ensure the baseline is flat. -
Referencing: If no internal standard is used, reference to the solvent lock or set external CFCl
to 0.0 ppm. -
Integration Check: If the integral of the CF
signal is <95% of the expected value relative to a proton signal (normalized for nuclei count), increase D1 to 10 seconds and re-acquire.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Rosen, G. M., et al. (2013). "Fluorine-19 NMR as a probe for the detection of free radicals." Cell Biochemistry and Biophysics.
-
Wang, Y., et al. (2014). "Practical Applications of 19F NMR in Drug Discovery." Journal of Medicinal Chemistry.
-
Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. (See Section on HOESY experiments).
-
Linclau, B., et al. (2016). "Fluorine in Medicinal Chemistry." Chemical Society Reviews.
Comparing metabolic stability of methyl vs trifluoromethyl thiazoles
Executive Summary
In lead optimization, the thiazole ring is a privileged scaffold, yet its alkyl-substituted derivatives often suffer from rapid hepatic clearance. A pervasive "metabolic soft spot" is the C-methyl group, which is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation.[1]
This guide analyzes the bioisosteric replacement of the Methyl (-CH₃) group with a Trifluoromethyl (-CF₃) group on thiazole scaffolds. While this substitution is a gold-standard strategy for "metabolic blocking," it introduces profound physicochemical changes—specifically regarding steric bulk, lipophilicity, and acid-base properties—that must be balanced against metabolic gains.
The Bottom Line:
-
Metabolic Stability: -CF₃ substitution typically reduces intrinsic clearance (
) by blocking CYP-mediated hydrogen abstraction. -
Physicochemical Cost: The switch increases lipophilicity (
LogP +0.6 to +1.0) and steric bulk (equivalent to an isopropyl group), while significantly reducing the basicity of the thiazole nitrogen.
Mechanistic Basis of Stability
To engineer stable compounds, one must understand the causality of metabolic failure. The stability difference between methyl and trifluoromethyl thiazoles is rooted in bond dissociation energy (BDE) and electronic deactivation.
The CYP450 Oxidation Mechanism
Metabolism of the methyl-thiazole proceeds via a radical abstraction mechanism. The CYP450 iron-oxo species (
-
Methyl (-CH₃): The C-H bond BDE is ~99 kcal/mol (414 kJ/mol). The resulting carbon radical is stabilized by the aromatic thiazole ring, facilitating the reaction:
. -
Trifluoromethyl (-CF₃): The C-F bond is the strongest single bond in organic chemistry, with a BDE of ~116 kcal/mol (485 kJ/mol). The CYP enzyme cannot generate the energy required to abstract a fluorine atom. Furthermore, the strong electron-withdrawing nature of fluorine deactivates the thiazole ring, making it less prone to direct oxidation.
Physicochemical Comparison
The following table summarizes the critical differences that drive both stability and target affinity.
| Parameter | Methyl Thiazole (-CH₃) | Trifluoromethyl Thiazole (-CF₃) | Impact on Drug Design |
| Bond Energy (C-X) | ~414 kJ/mol (C-H) | ~485 kJ/mol (C-F) | Primary driver of metabolic stability.[2][3] |
| Van der Waals Radius | 2.0 Å | 2.7 Å | -CF₃ is bulkier (similar to isopropyl); may clash with tight binding pockets. |
| Hansch | 0.56 | 0.88 | -CF₃ increases LogP, potentially improving permeability but increasing non-specific binding. |
| Electronic Effect ( | -0.17 (Donor) | 0.54 (Withdrawing) | -CF₃ reduces pKa of thiazole nitrogen, reducing basicity and solubility at low pH. |
Visualization: Metabolic Pathway & Blockade[1]
The following diagram illustrates the divergent fates of the two analogs when exposed to hepatic enzymes.
Figure 1: Mechanistic divergence. The methyl group undergoes sequential oxidation, while the trifluoromethyl group acts as a metabolic firewall.
Experimental Protocol: Microsomal Stability Assay
To validate the stability improvement, a rigorous Microsomal Stability Assay is required. This protocol is designed to determine the Intrinsic Clearance (
Reagents & Materials
-
Test Compounds: 10 mM stock in DMSO.
-
Liver Microsomes: Human/Mouse/Rat (0.5 mg/mL final protein conc).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase) OR 1 mM solid NADPH.
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (0.1% DMSO final).
-
Why 1 µM? To ensure the reaction follows first-order kinetics (
).
-
-
Pre-incubation: Mix Microsomes and Compound in a 96-well plate. Incubate at 37°C for 5 minutes.
-
Why? To warm the system and allow enzyme-substrate binding equilibrium.
-
-
Initiation: Add pre-warmed NADPH solution to start the reaction (
). -
Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), transfer aliquots into the Quench Solution.
-
Ratio: 1:3 (Sample:Quench) to ensure complete protein precipitation.
-
-
Processing: Centrifuge at 4,000 rpm for 20 mins at 4°C to pellet proteins.
-
Analysis: Inject supernatant onto LC-MS/MS (MRM mode).
Workflow Diagram
Figure 2: Standardized Microsomal Stability Workflow for determining
Data Interpretation & Calculations
Calculating Intrinsic Clearance ( )
Plot the natural log of the percentage of parent compound remaining vs. time. The slope of the linear regression,
Comparative Data (Representative)
The following data represents a typical optimization campaign for a thiazole-based kinase inhibitor.
| Compound | Structure | LogP | CYP Inhibition ( | ||
| Cmpd A | 4-Methylthiazole | 12 min | 115 (High) | 2.1 | > 50 µM |
| Cmpd B | 4-Trifluoromethylthiazole | > 120 min | < 12 (Low) | 2.9 | 15 µM |
Analysis:
-
Compound A shows rapid clearance, likely due to hydroxylation of the methyl group.
-
Compound B achieves metabolic stability (10x improvement in half-life).
-
Trade-off: Note the increase in LogP (2.1
2.9). While stable, Compound B is more lipophilic, which may increase non-specific binding or risk of CYP inhibition (as seen in the drop).
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[6] Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry.[2][3][7] Journal of Medicinal Chemistry.[6] Link
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol.[4][5][8][9] Evotec. Link
-
BenchChem. (2025).[1] The Role of Trifluoromethyl Group in Metabolic Stability.[1][3][10][11][12]Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][7][10] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
4-Thiazolemethanol, 5-(trifluoromethyl)- proper disposal procedures
This guide outlines the rigorous disposal and handling protocols for 4-Thiazolemethanol, 5-(trifluoromethyl)- (and structurally related fluorinated thiazoles). Due to the high stability of the trifluoromethyl (
Part 1: Executive Summary & Immediate Action
Status: High-Hazard Fluorinated Organic
Primary Disposal Method: High-Temperature Incineration (
Emergency Spill Response (Small Scale < 100 mL)
-
Evacuate & Ventilate: Clear the immediate area.[1] Fluorinated volatiles can be respiratory irritants.[2][3]
-
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[4] Do not use paper towels if the substance is potentially flammable.
-
Collect: Scoop into a high-density polyethylene (HDPE) wide-mouth jar. Label as "Hazardous Waste - Fluorinated Organic."
-
Decontaminate: Wipe surface with a soap/water solution. Collect wipes in the same waste container.
Part 2: Chemical Profile & Hazard Analysis
To understand the why behind the disposal protocols, we must analyze the molecule's functional architecture.
| Feature | Chemical Implication | Disposal Consequence |
| Trifluoromethyl Group ( | Extremely strong C-F bonds (approx. 485 kJ/mol). Resistant to standard biological or chemical degradation. | Mandates High-Temp Incineration. Standard kilns ( |
| Thiazole Ring | Contains Sulfur and Nitrogen. | Scrubbing Required. Combustion produces Sulfur Oxides ( |
| Hydroxymethyl Group ( | Alcohol functionality. Likely increases solubility in polar organic solvents. | Flammability Risk. Treat as a flammable liquid (D001) unless flash point data proves otherwise. |
Part 3: Waste Stream Classification & Segregation
Proper segregation is the single most critical step in the laboratory. Mixing this compound with incompatible streams can create dangerous reactions or violate regulatory compliance.
RCRA Waste Codes (USA)
-
Primary: D001 (Ignitable) - Assumed until flash point is confirmed
. -
Secondary: F002/F003 (Spent Solvents) - Only applies if used as a solvent mixture.
-
Best Practice: Label simply as "Halogenated Organic Solvent Waste" .
Segregation Logic
-
Stream A (CORRECT): Halogenated Organics (e.g., Dichloromethane, Chloroform, Fluorinated reagents).
-
Stream B (INCORRECT): Non-Halogenated Organics (e.g., Acetone, Ethanol).[5] Why? Halogens corrode standard incinerators and require specific pollution controls.
-
Stream C (DANGEROUS): Oxidizers or Strong Acids.[6][7] Why? Potential for exothermic reaction or release of HF gas.
Part 4: Disposal Workflow (Step-by-Step)
This workflow ensures the compound moves from the bench to final destruction without environmental release.
Step 1: Preparation
-
Container: Use HDPE or Glass containers. Avoid metal cans if the compound has hydrolyzed to release any HF (unlikely but possible with fluorinated compounds over time).
-
Labeling: Must include full chemical name: "4-Thiazolemethanol, 5-(trifluoromethyl)-". Do not use abbreviations.
Step 2: Waste Transfer
-
Pour liquid waste into the "Halogenated Organic" carboy.
-
If the compound is solid, dissolve in a minimal amount of compatible solvent (e.g., DMSO or Methanol) only if your facility requires liquid waste. Otherwise, dispose of the solid container directly into a "Solid Hazardous Waste" drum.
Step 3: Final Destruction (Off-Site)
-
The waste management facility must be notified that the stream contains Trifluoromethyl groups .
-
Incineration Spec: The facility must use a kiln operating at
with a residence time of seconds. This is the standard for breaking C-F bonds (similar to PFAS destruction protocols). -
Scrubbing: The exhaust must pass through an alkaline scrubber to neutralize Hydrogen Fluoride (HF) gas generated during combustion.
Visual Decision Tree
Figure 1: Decision logic for the segregation and destruction of fluorinated thiazole waste.
Part 5: Regulatory & Environmental Validation
Why strict incineration?
Standard incineration (
Compliance Checklist:
References
-
U.S. Environmental Protection Agency (EPA). "Incineration of Halogenated Organic Compounds." EPA Technical Guidance. Verified URL: [Link]
-
National Institutes of Health (NIH) - PubChem. "Compound Summary: Thiazole Derivatives." PubChem Database. Verified URL: [Link]
-
Prudent Practices in the Laboratory. "Chapter 8: Management of Waste." National Academies Press. Verified URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
